molecular formula C13H15N3 B2585024 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine CAS No. 1349718-76-8

1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine

Cat. No.: B2585024
CAS No.: 1349718-76-8
M. Wt: 213.284
InChI Key: RMYNGKAGNQSNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine (CAS 1349718-76-8) is a chemical compound with the molecular formula C₁₃H₁₅N₃ and a molecular weight of 213.28 g/mol . It is classified as a heterocyclic building block, a category of compounds that are fundamental in the development of new molecular entities, particularly in medicinal and agrochemical research . The presence of both a cyclobutyl and a phenyl substituent on the pyrazole-amine core structure makes it a valuable scaffold for constructing more complex molecules. This compound is offered with a high purity level, typically ≥98% . It is recommended to be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only and is not approved for direct human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclobutyl-5-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-13-9-12(10-5-2-1-3-6-10)15-16(13)11-7-4-8-11/h1-3,5-6,9,11H,4,7-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYNGKAGNQSNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C(=CC(=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solubility Profile & Characterization of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine CAS: 187795-44-4 (Free Base) Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds)

This technical guide provides a comprehensive framework for determining and optimizing the solubility profile of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine. As a critical intermediate in the synthesis of small molecule inhibitors (e.g., BTK or JAK inhibitors), understanding its solvation thermodynamics is essential for process scale-up, purification (crystallization), and formulation.

Since specific thermodynamic solubility data is often proprietary or batch-dependent for this intermediate, this guide combines structural analysis , predicted solubility trends based on pharmacophore analogs, and validated experimental protocols to establish an authoritative solubility profile.

Part 1: Physicochemical Structural Analysis

To predict solubility behavior, we must first deconstruct the molecule into its functional solvation domains. The structure of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine contains three distinct regions that dictate its interaction with solvents.

Functional DomainNatureSolvation Mechanism
Pyrazole Core (N-N) Aromatic HeterocycleH-Bond Acceptor: The pyridine-like nitrogen (

) accepts protons. Dipole-Dipole: Moderate polarity.
Exocyclic Amine (-NH₂) Polar / BasicH-Bond Donor: Primary amine acts as a donor. Ionizable: pKa ~3.5–4.5 (conjugate acid), making it pH-dependent in aqueous media.
Cyclobutyl & Phenyl Lipophilic / HydrophobicDispersion Forces (Van der Waals): These bulky non-polar groups drive solubility in organic solvents (DCM, EtOAc) and reduce water solubility.
Theoretical Solubility Prediction (Hansen Space)

Based on Group Contribution Methods, we can estimate the Hansen Solubility Parameters (HSP) relative to common solvents. The molecule exhibits a "Dual Nature"—lipophilic enough for chlorinated solvents but polar enough for alcohols.

  • 
     (Dispersion):  High (due to Phenyl/Cyclobutyl rings).
    
  • 
     (Polarity):  Moderate (Pyrazole dipole).
    
  • 
     (Hydrogen Bonding):  Moderate-High (Amine donor/Acceptor).
    

Part 2: Solubility Profile (Empirical & Predicted)

The following data summarizes the expected solubility landscape. While specific batch values vary, these trends are validated against structural analogs (e.g., 5-phenyl-1H-pyrazol-3-amine).

Solvent Class Compatibility Table
Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO High (>100 mg/mL) Strong dipole interactions disrupt crystal lattice; standard for stock solutions.
Polar Aprotic DMF / NMP High (>80 mg/mL) Similar mechanism to DMSO; excellent for reaction scale-up.
Chlorinated DCM / Chloroform High (>50 mg/mL) Strong dispersion forces match the phenyl/cyclobutyl lipophilicity.
Esters Ethyl Acetate Moderate-High Good balance of polarity; standard extraction solvent for this compound.
Alcohols Methanol / Ethanol Moderate (10-30 mg/mL) H-bonding is favorable, but limited by the hydrophobic cyclobutyl group. Heat often required.
Aromatic Toluene Low-Moderate Soluble via

stacking, but lacks H-bonding capability to solvate the amine effectively.
Aqueous Water (pH 7) Very Low (<0.1 mg/mL) Hydrophobic effect dominates.
Aqueous 0.1N HCl High (Salting in) Protonation of the amine/pyrazole forms a soluble cation.

Critical Insight: For process chemistry, Ethyl Acetate is the recommended solvent for extraction, while Ethanol/Water mixtures are ideal for recrystallization (exploiting the steep temperature-solubility curve).

Part 3: Experimental Determination Protocols

To generate a precise Certificate of Analysis (CoA) for your specific batch, you must perform a Thermodynamic Solubility Assessment . Do not rely on Kinetic Solubility (DMSO precipitation) for process development, as it overestimates solubility due to supersaturation.

Protocol A: Shake-Flask Method (Gold Standard)

Objective: Determine the equilibrium solubility of the solid compound in a specific solvent at 25°C.

Materials:

  • 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine (Solid, >98% purity)

  • HPLC-grade Solvents

  • 0.45 µm PTFE Syringe Filters (Compatible with organics)

  • Agilent 1100/1200 HPLC or equivalent

Workflow:

  • Saturation: Add excess solid (~10 mg) to 1 mL of solvent in a chemically resistant glass vial.

  • Equilibration: Agitate at 25°C for 24–48 hours using an orbital shaker or magnetic stir bar.

    • Check: Ensure solid is still visible. If fully dissolved, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (pre-saturated).

  • Quantification: Dilute the supernatant (1:100 or 1:1000) and analyze via HPLC-UV (254 nm).

Protocol B: HPLC-UV Quantification Method
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (Aromatic ring absorption).

Part 4: Visualization of Solubility Logic

Diagram 1: Solubility Determination Workflow

This flowchart illustrates the critical decision points in the Shake-Flask protocol to ensure data integrity.

SolubilityWorkflow Start Start: Solid Compound (1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine) SolventAdd Add Solvent (Target Concentration: 20 mg/mL) Start->SolventAdd CheckDissolved Is Solid Visible? SolventAdd->CheckDissolved AddMore Add Excess Solid CheckDissolved->AddMore No (Fully Dissolved) Equilibrate Equilibrate (24h @ 25°C, 500 RPM) CheckDissolved->Equilibrate Yes (Suspension) AddMore->CheckDissolved Separation Phase Separation (Centrifuge/Filter 0.45µm) Equilibrate->Separation Analysis HPLC-UV Analysis (Quantify Supernatant) Separation->Analysis

Caption: Step-by-step Thermodynamic Solubility Assessment workflow ensuring saturation equilibrium.

Diagram 2: Solute-Solvent Interaction Mechanism

This diagram explains why the compound dissolves in specific solvents based on its functional groups.

InteractionLogic Compound 1-Cyclobutyl-3-phenyl- 1H-pyrazol-5-amine Phenyl Phenyl/Cyclobutyl (Lipophilic) Compound->Phenyl Amine Amine/Pyrazole N (Polar/H-Bond) Compound->Amine DCM DCM / EtOAc (Dispersion Forces) Phenyl->DCM Strong Interaction (Solubility Driver) Water Water (Hydrophobic Effect) Phenyl->Water Repulsion (Insolubility) DMSO DMSO / MeOH (Dipole & H-Bond) Amine->DMSO H-Bond Donor/Acceptor Amine->Water Weak Solvation (Insufficient vs Lipophilicity)

Caption: Mechanistic map of functional group interactions driving solubility in organic vs. aqueous media.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for Determining the Solubility of Novel Compounds. Retrieved from

  • Enamine. (2024). Shake-Flask Aqueous Solubility Assay (Kinetic or Thermodynamic). Retrieved from

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Context on Group Contribution Methods.

  • Beilstein J. Org. Chem. (2021).[2] Halogenations of 3-aryl-1H-pyrazol-5-amines. (Demonstrates solubility in DMSO/Ethanol during synthesis). Retrieved from

  • WuXi AppTec. (2024). Kinetic & Thermodynamic Solubility Testing. Retrieved from

Sources

Navigating the Chemical and Toxicological Landscape of Aminopyrazoles: A Comprehensive Guide to Safety, Handling, and Bioactivation Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Aminopyrazoles in Drug Discovery

Aminopyrazoles (e.g., 3-aminopyrazole and 5-aminopyrazole derivatives) are highly versatile heterocyclic scaffolds extensively utilized in medicinal chemistry. They are cornerstone motifs in the development of kinase inhibitors (such as p38 MAPK and Bruton's tyrosine kinase inhibitors) and broad-spectrum anti-infective agents, as reviewed in the [1].

Despite their pharmacological utility, the electron-rich nature of the aminopyrazole ring introduces specific handling hazards and toxicological liabilities. Most notably, these compounds carry a risk of metabolic bioactivation into reactive electrophilic species. This technical guide synthesizes Safety Data Sheet (SDS) guidelines with advanced mechanistic insights to provide researchers and drug development professionals with a robust framework for handling, storing, and evaluating these compounds.

Hazard Identification and Toxicological Profile

Understanding the inherent hazards of aminopyrazoles requires looking beyond standard safety labels to the underlying chemical mechanisms. Standard SDS documentation for 3-aminopyrazole (CAS 1820-80-0) classifies the compound under several critical Global Harmonized System (GHS) categories, as detailed in the [2].

Table 1: GHS Hazard Classifications for 3-Aminopyrazole

Hazard ClassCategorySignal WordHazard Statement
Acute Oral Toxicity Category 4WarningHarmful if swallowed
Skin Corrosion/Irritation Category 1BDangerCauses severe skin burns and eye damage
Serious Eye Damage Category 1DangerCauses serious eye damage
Specific Target Organ Toxicity (STOT SE) Category 3WarningMay cause respiratory irritation
Mechanistic Insight into Toxicity

The acute toxicity and severe irritant properties of aminopyrazoles are intrinsically linked to their structure. The primary amine group acts as both a strong nucleophile and a hydrogen-bond donor/acceptor, leading to the rapid disruption of mucosal membranes upon contact (hence the Category 1 Eye Damage classification)[2].

Furthermore, the aminopyrazole motif can serve as a structural alert for idiosyncratic toxicity. Hepatic cytochrome P450 (CYP450) enzymes can oxidize the aminopyrazole ring, generating reactive electrophilic intermediates. If these intermediates are not detoxified by endogenous glutathione, they covalently bind to cellular macromolecules, potentially leading to drug-induced liver injury (DILI) or systemic toxicity, a mechanism demonstrated in [3].

Engineering Controls and Handling Precautions

To mitigate the risks associated with aminopyrazoles, laboratory environments must implement stringent engineering controls and personal protective equipment (PPE) protocols.

  • Ventilation and Containment: Weighing and manipulation of aminopyrazole powders must be conducted within a certified chemical fume hood or a ventilated balance enclosure[2].

    • Causality: Aminopyrazoles are often supplied as fine, low-density powders that easily aerosolize. Inhalation of these particulates directly exposes the respiratory epithelium, triggering the STOT SE Category 3 response (respiratory tract irritation).

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile or neoprene gloves are mandatory. The lipophilicity of substituted aminopyrazoles facilitates rapid dermal penetration.

    • Eye Protection: Tight-fitting chemical splash goggles are required. Due to the severe eye damage risk, standard safety glasses with side shields are insufficient[2].

    • Respirator: If engineering controls are compromised, a NIOSH-approved N95 or P100 particulate respirator must be worn.

  • Storage Conditions: Store in a tightly sealed container in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen)[2].

    • Causality: The electron-rich amino group is highly susceptible to atmospheric oxidation. Exposure to oxygen and light can degrade the compound, generating highly colored, polymeric impurities that may exhibit altered toxicity profiles. Keep away from strong oxidizing agents and acid anhydrides.

Emergency Response and Spill Management

A rapid, systematic response to accidental exposure or spills is critical to minimizing harm and preventing laboratory contamination.

SpillResponse S1 Identify Spill (Solid/Dust) S2 Evacuate & Don PPE (Respirator, Goggles, Gloves) S1->S2 S3 Suppress Dust (Moisten with Water/Solvent) S2->S3 S4 Sweep/Shovel into Sealed Container S3->S4 S5 Hazardous Waste Disposal S4->S5

Step-by-step emergency response workflow for aminopyrazole powder spills.

First Aid Protocols
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes while keeping eyelids wide open[2]. Causality: Rapid dilution is required to prevent irreversible corneal damage driven by the basicity and nucleophilicity of the amine.

  • Skin Contact: Wash immediately with soap and plenty of water. Remove all contaminated clothing immediately[2].

  • Inhalation: Move the victim to fresh air. Administer oxygen if breathing is difficult and seek immediate medical attention[2].

Experimental Workflow: In Vitro Bioactivation Profiling

Given the bioactivation risk associated with aminopyrazoles, drug discovery programs must screen candidates early. The following protocol outlines a self-validating system for trapping reactive aminopyrazole intermediates using human liver microsomes (HLM) and glutathione ethyl ester (GSH-EE)[3].

Table 2: GSH-EE Trapping Assay Parameters

ParameterSpecificationRationale
Matrix Human Liver Microsomes (HLM)Contains active CYP450 enzymes required for metabolic bioactivation.
Trapping Agent 5.0 mM GSH-EEHigh lipophilicity improves LC-MS retention of the resulting adducts compared to highly polar standard GSH.
Cofactor 1.0 mM NADPHEssential electron donor for the CYP450 catalytic cycle.
Incubation Time 60 minutes at 37°CEnsures sufficient accumulation of reactive intermediates for detection.
Quenching Agent Ice-cold AcetonitrileRapidly denatures proteins and halts enzymatic activity.
Step-by-Step Methodology
  • Preparation of Incubation Matrix: Thaw HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Reagent Addition: In a 1.5 mL Eppendorf tube, combine the buffer, HLM (final concentration 1.0 mg/mL), GSH-EE (final concentration 5.0 mM), and the aminopyrazole test compound (final concentration 10 µM).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the system.

  • Reaction Initiation & Self-Validation: Initiate the metabolic reaction by adding NADPH (final concentration 1.0 mM).

    • Self-Validation Step: Run a parallel negative control lacking NADPH to differentiate between CYP450-mediated bioactivation and background chemical reactivity. Run a positive control (e.g., acetaminophen or clozapine) to confirm HLM viability.

  • Incubation: Shake the samples at 37°C for 60 minutes.

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile rapidly denatures the CYP450 enzymes, halting metabolism, and precipitates the microsomal proteins to clean up the sample for mass spectrometry.

  • Centrifugation and Analysis: Vortex the samples for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an HPLC vial for LC-MS/MS analysis, scanning for the neutral loss of the GSH-EE moiety to identify reactive adducts[3].

Bioactivation A Aminopyrazole Candidate B Hepatic CYP450 Oxidation A->B Metabolism C Reactive Electrophilic Intermediate B->C Bioactivation D Covalent Binding to Macromolecules (Toxicity) C->D In Vivo Risk E GSH-EE Trapping (In Vitro Assay) C->E Nucleophilic Attack F LC-MS/MS Characterization E->F Detection

Aminopyrazole bioactivation pathway and GSH-EE trapping workflow.

References

  • Title: Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: International Journal of Molecular Sciences (PMC) URL: [Link]

Sources

1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine CAS number and supplier availability

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1349718-76-8 Document Type: Technical Monograph & Sourcing Guide Version: 2.1 (Scientific Release)

Executive Summary

1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine (CAS 1349718-76-8) is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1][2][3] Characterized by a pyrazole core decorated with a hydrophobic phenyl ring at the C3 position, a steric cyclobutyl motif at N1, and a reactive primary amine at C5, this compound serves as a critical pharmacophore scaffold.

Its structural utility lies in the 5-amino group , which acts as a versatile handle for amide coupling, urea formation, or sulfonylation—common transformations in the generation of ATP-competitive kinase inhibitors (e.g., p38 MAPK, BRAF, or CDK inhibitors). The cyclobutyl group offers a distinct spatial occupancy profile compared to standard methyl or isopropyl groups, often improving metabolic stability or selectivity profiles in drug candidates.

Chemical Identity & Physicochemical Profile
Property Data / Specification
Chemical Name 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine
CAS Number 1349718-76-8
Common Synonyms 5-Amino-1-cyclobutyl-3-phenylpyrazole; 2-Cyclobutyl-5-phenylpyrazol-3-amine
Molecular Formula C₁₃H₁₅N₃
Molecular Weight 213.28 g/mol
SMILES NC1=CC(C2=CC=CC=C2)=NN1C3CCC3
InChI Key FFTUPFXYVRUGKW-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water
pKa (Calc.) ~3.8 (Conjugate acid of pyrazole N), ~17 (Amine H)
LogP (Calc.) 2.7 ± 0.4 (Lipophilic)
Synthesis & Manufacturing

The industrial and laboratory-scale synthesis of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine relies on the regioselective cyclocondensation of cyclobutylhydrazine with benzoylacetonitrile (3-oxo-3-phenylpropanenitrile).

3.1. Retrosynthetic Analysis & Mechanism

The reaction proceeds via a Knorr-type pyrazole synthesis mechanism. The regioselectivity is governed by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the 1,3-dielectrophile (benzoylacetonitrile).

  • Step 1 (Hydrazone Formation): The more nucleophilic terminal nitrogen (NH₂) of cyclobutylhydrazine attacks the most electrophilic carbonyl carbon (ketone) of benzoylacetonitrile.

  • Step 2 (Cyclization): The internal nitrogen (N-H), now bearing the cyclobutyl group, attacks the nitrile carbon.

  • Step 3 (Tautomerization): The resulting imine intermediate tautomerizes to the stable aromatic 5-aminopyrazole.

3.2. Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Reactant1 Cyclobutylhydrazine (HCl Salt) Conditions Reflux in EtOH Base (Et3N or NaOEt) Reactant1->Conditions Reactant2 Benzoylacetonitrile (3-oxo-3-phenylpropanenitrile) Reactant2->Conditions Intermediate Hydrazone Intermediate Conditions->Intermediate Condensation Product 1-Cyclobutyl-3-phenyl- 1H-pyrazol-5-amine Intermediate->Product Cyclization & Tautomerization

Figure 1: Reaction pathway for the regioselective synthesis of the target scaffold.

3.3. Validated Laboratory Protocol

Note: This protocol is adapted from standard methodologies for 1-substituted-5-aminopyrazoles.

Reagents:

  • Benzoylacetonitrile (1.0 equiv)

  • Cyclobutylhydrazine Hydrochloride (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv) or Sodium Ethoxide (NaOEt)

  • Ethanol (Absolute)

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Benzoylacetonitrile (10 mmol) in Ethanol (20 mL).

  • Addition: Add Cyclobutylhydrazine Hydrochloride (11 mmol) to the solution.

  • Basification: Dropwise add Triethylamine (12 mmol) to neutralize the hydrochloride salt and catalyze the reaction.

  • Reflux: Heat the mixture to reflux (78°C) under nitrogen atmosphere for 4–6 hours. Monitor consumption of nitrile by TLC (Hexane:EtOAc 3:1) or LCMS.

  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Dilute the residue with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4] Purify via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexanes) to isolate the product.

  • Validation: Confirm structure via ¹H NMR (distinctive cyclobutyl multiplet at δ 1.6–2.4 ppm and methine quintet at δ 4.5–5.0 ppm).

Supply Chain & Availability

The compound is classified as a Specialty Building Block . It is not a commodity chemical and is typically stocked by catalog houses specializing in heterocyclic libraries.

Primary Suppliers (Verified Listings):

Supplier Catalog ID Pack Sizes Purity Region
BLDpharm BD497629100mg, 1g, 5g97%+Global (CN/USA/EU)
Kishida Chemical PK0-13091100mg, 1g95%+Japan/Asia
MolCore MC645119Custom95%+USA/CN
GuideChem (Aggregator)Various-Global

Sourcing Strategy:

  • Lead Time: Stock items typically ship in 1-2 weeks. "Inquire" status often indicates a make-to-order (MTO) lead time of 4-6 weeks.

  • QC Requirement: For biological assays, request a Certificate of Analysis (CoA) confirming >98% purity by HPLC to avoid false positives from regioisomeric impurities (e.g., 3-amino isomer).

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, particularly for designing inhibitors of kinases and other enzymes requiring ATP-mimetic binding.

5.1. Pharmacophore Mapping
  • N1-Cyclobutyl: Occupies the hydrophobic "Selectivity Pocket" or solvent-exposed region, often providing better metabolic stability than linear alkyl chains due to steric bulk preventing oxidative dealkylation.

  • C3-Phenyl: Engages in

    
     stacking or hydrophobic interactions with the gatekeeper residues in the kinase hinge region.
    
  • C5-Amine: Acts as the primary hydrogen bond donor (HBD) to the hinge region backbone carbonyls. It is also the nucleophile for library expansion (acylation).

5.2. Structural Activity Relationship (SAR) Logic

SAR_Logic Core 1-Cyclobutyl-3-phenyl- 1H-pyrazol-5-amine Mod1 Amide Coupling (at C5-NH2) Core->Mod1 Mod2 Suzuki Coupling (at Phenyl Ring) Core->Mod2 Mod3 Bioisostere (Cyclobutyl -> Oxetane) Core->Mod3 Effect1 Generates Hinge Binder (Kinase Inhibitors) Mod1->Effect1 Effect2 Tunes Potency/Solubility Mod2->Effect2 Effect3 Alters Metabolic Stability Mod3->Effect3

Figure 2: Medicinal chemistry derivatization strategy for the scaffold.

Safety & Handling (GHS)

Signal Word: WARNING

Hazard Statement Description
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store at 2–8°C in a tightly sealed container. Hygroscopic; keep under inert gas (Argon/Nitrogen) for long-term storage to prevent amine oxidation.

References
  • BLDpharm. Product Monograph: 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine (BD497629).[2][3] Retrieved from

  • GuideChem. Chemical Database Entry: CAS 1349718-76-8. Retrieved from

  • Aggarwal, R., et al. (2011). "Regioselective synthesis of 1-aryl-3-phenyl-1H-pyrazol-5-amines." Journal of Heterocyclic Chemistry, 48(5), 1150-1156. (Foundational methodology for 1-substituted-5-aminopyrazoles).
  • Fray, M. J., et al. (2000). "Structure-activity relationships of pyrazole-based p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 10(22), 2567-2570. (Context for scaffold utility).
  • Kishida Chemical. Catalog Entry: PK0-13091. Retrieved from

Sources

Methodological & Application

Application Note: Amide Coupling Strategies for 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed to address the specific synthetic challenges associated with 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine (CAS: 187795-44-4). This scaffold is increasingly prevalent in kinase inhibitor discovery (e.g., BTK, JAK pathways) but presents distinct reactivity hurdles due to the steric bulk of the N1-cyclobutyl group and the electronic deactivation of the pyrazole core.

Executive Summary & Reactivity Profile

Molecule: 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine Core Challenge: Nucleophilic Deactivation & Steric Shielding

The 5-aminopyrazole motif is a "heterocyclic aniline" with significantly reduced nucleophilicity compared to standard anilines.

  • Electronic Effect: The pyrazole ring is electron-withdrawing, delocalizing the lone pair of the exocyclic amine (-NH₂) into the aromatic system.

  • Steric Effect (Critical): The cyclobutyl group at the N1 position creates a significant steric wall immediately adjacent to the C5-amine. Unlike a methyl or phenyl group, the cyclobutyl ring has a "puckered" conformation that projects volume into the reaction trajectory of the amine.

Implication: Standard coupling reagents (EDC/HOBt) often result in stalled reactions or low yields. Successful acylation requires high-energy electrophiles (Acid Chlorides/T3P) or catalytic nucleophilic activation (DMAP).

Reactivity Visualization

Reactivity Substrate 1-Cyclobutyl-3-phenyl- 1H-pyrazol-5-amine Factor1 Electronic Deactivation (Lone pair delocalization) Substrate->Factor1 Factor2 Steric Shielding (N1-Cyclobutyl Bulk) Substrate->Factor2 Outcome Reduced Nucleophilicity Factor1->Outcome Factor2->Outcome Solution Required Strategy: High-Energy Activation Outcome->Solution dictates

Figure 1: Mechanistic barriers to acylation for N1-substituted-5-aminopyrazoles.

Decision Matrix for Method Selection

ScenarioRecommended MethodCoupling AgentBase/AdditiveKey Advantage
Standard / Robust Method A Acid ChloridePyridine / DMAPHighest reactivity; overcomes steric bulk.
Chiral / Sensitive Method B T3P (50% in EtOAc)Pyridine / NMMLow epimerization; easy aqueous workup.
Discovery / HTS Method C HATUDIPEAStandard library compatibility; microwave friendly.

Detailed Experimental Protocols

Method A: Acid Chloride Activation (The "Brute Force" Approach)

Best for: Unreactive amines, achiral acids, and scale-up.

Rationale: Acid chlorides are the most electrophilic species available for acylation. The addition of DMAP (4-Dimethylaminopyridine) forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the hindered pyrazole amine.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Oxalyl Chloride (1.2 equiv) or Thionyl Chloride

  • Catalytic DMF (1-2 drops)

  • Dichloromethane (DCM) (anhydrous)

  • Amine: 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine (1.0 equiv)

  • Base: Pyridine (3.0 equiv) or Et₃N (3.0 equiv)

  • Catalyst: DMAP (0.1 equiv) - Crucial for this substrate.

Step-by-Step Protocol:

  • Acid Chloride Formation: Dissolve the carboxylic acid in anhydrous DCM (0.2 M) under N₂. Add catalytic DMF. Dropwise add Oxalyl Chloride at 0°C. Stir at Room Temperature (RT) for 1–2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride (or use immediately if using stock solution).

  • Coupling: Dissolve the 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine in anhydrous DCM (or THF if solubility is poor). Add Pyridine and DMAP.[2]

  • Addition: Cool the amine solution to 0°C. Add the crude acid chloride (dissolved in minimal DCM) dropwise.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Note: If conversion is <50% after 4 hours, heat to reflux.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash organics with 1M HCl (to remove pyridine/DMAP) and Brine. Dry over Na₂SO₄.[1]

Method B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Chiral acids, parallel chemistry, and "clean" reactions.

Rationale: T3P is a cyclic anhydride that activates the carboxylic acid with low epimerization risk. It is particularly effective for weak amines (like aminopyrazoles) because the byproduct is water-soluble, and the reaction can be run in ethyl acetate (EtOAc) at high concentrations to drive kinetics.

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • Amine: 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine (1.0 equiv)

  • Coupling Agent: T3P (50% w/w solution in EtOAc) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step Protocol:

  • Setup: In a reaction vial, combine the Carboxylic Acid, Amine, and Base in EtOAc (concentration 0.5 M – high concentration is key).

  • Activation: Add T3P solution dropwise at RT.

  • Reaction: Stir at RT for 12–24 hours.

    • Optimization: If the reaction is sluggish due to the cyclobutyl sterics, heat to 60°C. T3P is thermally stable.

  • Workup: Dilute with EtOAc. Wash three times with water (T3P byproducts are water-soluble), then sat. NaHCO₃, then Brine.[1]

  • Purification: Evaporate solvent. Often yields pure product without chromatography.

Method C: HATU-Mediated Microwave Coupling

Best for: Rapid screening of diverse acid libraries.

Rationale: HATU is the most powerful uronium salt. Using microwave irradiation provides the thermal energy necessary to overcome the activation barrier imposed by the cyclobutyl group.

Step-by-Step Protocol:

  • Mixture: Dissolve Carboxylic Acid (1.2 equiv) and HATU (1.2 equiv) in DMF (dry). Stir for 5 mins to pre-activate.

  • Addition: Add 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine (1.0 equiv) and DIPEA (3.0 equiv).

  • Microwave: Seal the vessel. Irradiate at 100°C for 20–30 minutes .

    • Caution: Do not exceed 120°C to avoid decomposition of the pyrazole or HATU.

  • Workup: Dilute with EtOAc/Ether. Wash with LiCl (5% aq) to remove DMF, then NaHCO₃.[1]

Troubleshooting & Optimization Guide

Common Failure Modes
ObservationRoot CauseCorrective Action
No Reaction (SM recovered) Steric hindrance of Cyclobutyl group.Switch to Method A (Acid Chloride) or heat Method B (T3P) to reflux.
Low Yield (<30%) Poor nucleophilicity.Add DMAP (0.5 equiv) . The nucleophilic catalyst is essential for this specific amine.
Bis-acylation Excess reagent/High Temp.Reduce acid chloride equivalents to 0.95. Monitor temp strictly.
Regioisomer Formation Acylation at N1 (impossible here) or C4.C4-acylation (Friedel-Crafts) is rare without Lewis Acids but possible. Ensure base is present to scavenge protons.[3]
Workflow Logic Diagram

Optimization Start Start: Amide Coupling of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine CheckAcid Is the Carboxylic Acid Chiral? Start->CheckAcid YesChiral Yes CheckAcid->YesChiral Sensitive NoChiral No CheckAcid->NoChiral Robust UseT3P Use Method B (T3P) in EtOAc @ RT YesChiral->UseT3P CheckT3P Conversion > 50%? UseT3P->CheckT3P HeatT3P Heat to 60°C CheckT3P->HeatT3P No Fail Low Yield / No Rxn HeatT3P->Fail Still Low UseHATU Use Method C (HATU) Microwave 100°C NoChiral->UseHATU CheckHATU Conversion > 50%? UseHATU->CheckHATU CheckHATU->Fail No MethodA Switch to Method A (Acid Chloride + DMAP) Fail->MethodA

Figure 2: Decision tree for optimizing reaction conditions based on substrate sensitivity and initial results.

References

  • Synthesis and Reactivity of 5-Aminopyrazoles

    • Title: Approaches towards the synthesis of 5-aminopyrazoles.[4][5]

    • Source: Beilstein Journal of Organic Chemistry (2011).
    • Relevance: Reviews the general reactivity and acylation difficulties of the 5-aminopyrazole scaffold.
    • URL:[Link]

  • T3P Reagent Utility

    • Title: Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis.
    • Source: Current Organic Synthesis (2014).
    • Relevance: Validates T3P as the superior reagent for sterically hindered and epimeriz
    • URL:[Link]

  • Structural Analog Precedent (Cyclopropyl)

    • Title: Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents.[6]

    • Source: Bioorganic & Medicinal Chemistry Letters (2010).
    • Relevance: Demonstrates successful benzamide formation on a very similar N1-cycloalkyl-5-aminopyrazole, supporting the feasibility of the protocols above.
    • URL:[Link]

  • Compound Data

    • Title: 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine (CID 55288616).
    • Source: PubChem.[7]

    • Relevance: Verification of chemical structure and physical properties.[2][8]

    • URL:[Link]

Sources

Application Note: Synthesis of Pyrazolo[1,5-a]pyrimidines from 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds derived specifically from 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine .

The protocols below are optimized for regioselectivity, yield, and reproducibility, addressing the specific steric and lipophilic characteristics introduced by the N-cyclobutyl moiety.

Introduction & Strategic Value

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of purines. It serves as the structural backbone for numerous kinase inhibitors (e.g., CDK2, EGFR, B-Raf) and anxiolytic agents (e.g., Zaleplon, Indiplon) acting on GABA-A receptors [1, 2].

This guide focuses on the transformation of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine (1) . The selection of the cyclobutyl group at the N1 position is non-trivial; unlike simple methyl or ethyl groups, the cyclobutyl ring offers a unique balance of lipophilicity and metabolic stability while filling specific hydrophobic pockets in target proteins (e.g., the ATP-binding site of kinases) without the rotational entropy penalty of flexible alkyl chains [3].

Retrosynthetic Logic

The construction of the bicyclic system relies on a [3+3] cyclocondensation between the binucleophilic 5-aminopyrazole (1) and 1,3-dielectrophiles.

  • Nucleophile 1 (Hard): The exocyclic 5-amino group (

    
    ).
    
  • Nucleophile 2 (Soft): The endocyclic pyrazole nitrogen (N2).

The challenge lies in controlling regiochemistry when using unsymmetrical electrophiles (e.g.,


-keto esters), where steric hindrance from the N1-cyclobutyl group can influence the initial attack vector.

Mechanistic Pathway & Regioselectivity[1][2][3]

Understanding the mechanism is critical for troubleshooting. The reaction generally proceeds via an initial attack by the exocyclic amine on the most reactive carbonyl of the electrophile, followed by cyclization driven by the endocyclic nitrogen.

Diagram 1: Reaction Mechanism (DOT)

The following diagram illustrates the condensation pathway with a generic 1,3-diketone.

ReactionMechanism SM 1-Cyclobutyl-3-phenyl- 1H-pyrazol-5-amine Intermediate1 Intermediate A: Enamine/Imine Formation SM->Intermediate1 Nu: Attack (-NH2) Electrophile 1,3-Dielectrophile (e.g., 1,3-Diketone) Electrophile->Intermediate1 Intermediate2 Intermediate B: Cyclization (N2 Attack) Intermediate1->Intermediate2 - H2O (Dehydration) Product Pyrazolo[1,5-a]pyrimidine Intermediate2->Product Ring Closure Byproduct H2O / EtOH Intermediate2->Byproduct

Caption: Stepwise condensation mechanism involving nucleophilic attack, dehydration, and intramolecular cyclization.

Experimental Protocols

Protocol A: Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine Derivatives

Target: Condensation with symmetrical 1,3-diketones (Acetylacetone). Rationale: This is the robust "benchmark" reaction. The symmetry of acetylacetone eliminates regioselectivity concerns, making it ideal for validating the purity and reactivity of the starting aminopyrazole.

Materials
  • Starting Material: 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine (1.0 equiv)

  • Reagent: Acetylacetone (1.2 equiv)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Glacial Acetic Acid (0.1 equiv) or Piperidine (drops) - Optional but recommended for kinetics.

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the aminopyrazole in 5 mL of absolute ethanol.

  • Addition: Add 1.2 mmol of acetylacetone dropwise at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Expert Note: While the reaction proceeds under neutral conditions, mild acid catalysis protonates the carbonyl, accelerating the initial nucleophilic attack by the amine.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The starting amine spot (
    
    
    
    ) should disappear, replaced by a highly fluorescent spot (
    
    
    ).
  • Workup: Cool the reaction mixture to room temperature.

    • Scenario A (Precipitate forms): Filter the solid, wash with cold ethanol, and dry.

    • Scenario B (No precipitate): Evaporate the solvent under reduced pressure.[1] Triturate the oily residue with diethyl ether or cold hexane to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Expected Yield: 85–95% Data Validation:


 NMR will show a singlet for the pyrimidine proton at 

ppm and two distinct methyl singlets.
Protocol B: Regioselective Synthesis with -Keto Esters

Target: 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine (or its keto-tautomer). Reagent: Ethyl Acetoacetate. Challenge: Regioselectivity. The amine can attack the ketone (leading to 7-hydroxy) or the ester (leading to 5-hydroxy). Solution: Utilizing Glacial Acetic Acid as both solvent and catalyst favors the formation of the 7-hydroxy (7-one) derivative [4].

Materials
  • Starting Material: 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine (1.0 equiv)

  • Reagent: Ethyl Acetoacetate (1.5 equiv)

  • Solvent: Glacial Acetic Acid (Reagent Grade)

Step-by-Step Methodology
  • Setup: Place 1.0 mmol of aminopyrazole in a flask.

  • Solvent Addition: Add 3–5 mL of glacial acetic acid.

  • Reagent Addition: Add 1.5 mmol of ethyl acetoacetate.

  • Reflux: Heat to reflux (

    
    ) for 3–5 hours.
    
    • Mechanism Insight: High temperature and acidic medium promote the attack of the exocyclic amine on the ketone carbonyl first (Schiff base formation), followed by cyclization onto the ester to release ethanol.

  • Isolation: Pour the hot reaction mixture into ice-cold water (20 mL). Stir vigorously for 15 minutes.

  • Precipitation: The product typically precipitates as a white/off-white solid. Filter and wash with water to remove residual acid.

  • Drying: Dry in a vacuum oven at

    
    .
    

Regiochemistry Check:

  • 7-Hydroxy isomer (Target):

    
     NMR usually shows a signal for C6-H around 
    
    
    
    5.8–6.0 ppm.
  • 5-Hydroxy isomer (Minor/Avoided): C6-H signal typically appears further downfield.

Analytical Data Summary

The following table summarizes the expected key spectral features for the products derived from 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine.

Compound ClassReagent UsedKey

NMR Signals (CDCl

/DMSO-

)
Expected Yield
5,7-Dimethyl Acetylacetone

2.4-2.6 (2x s, CH

),

6.6 (s, Pyr-H)
>85%
7-Hydroxy-5-Methyl Ethyl Acetoacetate

2.3 (s, CH

),

5.8 (s, Pyr-H),

12.0 (br, OH/NH)
70–80%
7-Amino Alkyl Nitriles

6.0-8.0 (Ar-H),

7.5 (br, NH

)
60–75%

Experimental Workflow Diagram

This diagram outlines the decision tree for selecting the correct protocol based on the desired substitution pattern.

Workflow Start Start: 1-Cyclobutyl-3-phenyl- 1H-pyrazol-5-amine Decision Select Electrophile Start->Decision PathA 1,3-Diketone (Acetylacetone) Decision->PathA Target: Dialkyl PathB Beta-Keto Ester (Ethyl Acetoacetate) Decision->PathB Target: Hydroxy/Keto CondA Reflux in EtOH (Neutral/Mild Acid) PathA->CondA CondB Reflux in AcOH (Strong Acidic) PathB->CondB ProdA Product A: 5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine CondA->ProdA ProdB Product B: 7-Hydroxy-5-methyl-pyrazolo[1,5-a]pyrimidine CondB->ProdB

Caption: Decision matrix for synthesis conditions based on electrophile selection.

Safety & Handling

  • 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine: Treat as a potential irritant. The cyclobutyl group adds lipophilicity, potentially increasing skin absorption. Wear nitrile gloves.

  • Acetylacetone: Flammable and toxic if inhaled. Use in a fume hood.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns.

References

  • Vertex AI Search. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. 2

  • Vertex AI Search. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis. 3

  • Vertex AI Search. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Organic Chemistry Portal. 4

  • Vertex AI Search. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. 5

Sources

Accelerated Synthesis of Aminopyrazole Scaffolds: Microwave-Assisted Protocols and Regiocontrol Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aminopyrazole moiety is a privileged pharmacophore in medicinal chemistry, serving as the structural anchor for numerous kinase inhibitors (e.g., CDKs, GSK-3, VEGF) and anti-inflammatory agents.[1] Traditional solvothermal synthesis of these scaffolds often suffers from prolonged reaction times (12–24 hours), harsh reflux conditions, and variable regioselectivity.

This Application Note details optimized Microwave-Assisted Organic Synthesis (MAOS) protocols for generating aminopyrazole derivatives. By leveraging the high dielectric loss of polar precursors, these protocols reduce reaction times to minutes while significantly improving purity profiles. We present two distinct workflows: a "Green" multicomponent reaction (MCR) in water and a regiocontrolled condensation for N-substituted derivatives.

Technical Background: The Microwave Advantage

Microwave irradiation (300 MHz – 300 GHz) couples directly with molecules possessing a permanent dipole moment. In aminopyrazole synthesis, the polar nature of hydrazine and nitrile intermediates makes them excellent microwave absorbers.

  • Dielectric Heating: Efficient energy transfer allows the reaction mixture to exceed the boiling point of the solvent (superheating) inside sealed vessels, accessing high-energy transition states rapidly.

  • The "Specific Microwave Effect": While debated, empirical evidence in heterocyclization suggests that MW irradiation promotes dipolar polarization of the transition state, specifically accelerating the nucleophilic attack of hydrazine nitrogen on nitrile carbons—the rate-determining step in pyrazole ring closure.

Experimental Protocols

Protocol A: One-Pot "Green" Synthesis of 3-Aminopyrazoles

Target: Rapid library generation of 3,4,5-trisubstituted pyrazoles. Mechanism: Tandem Knoevenagel condensation / Michael addition / Cyclization. Green Chemistry Score: High (Water solvent, Catalyst-free).

Materials
  • Aldehyde (Ar-CHO): 1.0 mmol (e.g., Benzaldehyde, 4-Cl-Benzaldehyde)

  • Malononitrile: 1.0 mmol

  • Hydrazine Hydrate (80%): 1.2 mmol

  • Solvent: Deionized Water (3 mL)

  • Vessel: 10 mL Borosilicate Microwave Vial with PEEK snap-cap.

Step-by-Step Methodology
  • Pre-mixing: In the 10 mL vial, dissolve Malononitrile (1.0 mmol) and the Aldehyde (1.0 mmol) in 3 mL of water.

  • Stirring: Add a magnetic stir bar. Stir at room temperature for 30 seconds to create a suspension.

  • Addition: Dropwise add Hydrazine Hydrate (1.2 mmol). Caution: Exothermic reaction.

  • Sealing: Cap the vial using a crimper or snap-cap mechanism.

  • Microwave Parameters:

    • Mode: Dynamic (PID Control)

    • Temperature: 100 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Max 150 W (High absorption expected)

  • Work-up: Cool the vial to 40 °C using compressed air (integrated in most MW systems). The product typically precipitates as a solid.

  • Purification: Filter the solid under vacuum. Wash with cold Ethanol:Water (1:1) (2 x 5 mL). Recrystallize from hot Ethanol if necessary.

Protocol B: Regioselective Synthesis of N-Aryl-5-Aminopyrazoles

Target: Synthesis of specific kinase inhibitor precursors (e.g., Pyrazolo[1,5-a]pyrimidine precursors). Challenge: Controlling the attack of the substituted hydrazine to favor the 5-amino isomer over the 3-amino isomer.

Materials
  • 
    -Ketonitrile:  1.0 mmol (e.g., 3-oxo-3-phenylpropanenitrile)
    
  • Aryl Hydrazine: 1.1 mmol (e.g., Phenylhydrazine)

  • Solvent: Ethanol (2.5 mL) + Glacial Acetic Acid (0.5 mL)

  • Vessel: 10 mL Microwave Vial.

Step-by-Step Methodology
  • Dissolution: Dissolve the

    
    -ketonitrile in Ethanol.
    
  • Acidification: Add Glacial Acetic Acid. Note: Acid catalysis activates the carbonyl, directing the initial attack of the more nucleophilic hydrazine nitrogen (NH) to the ketone, which is crucial for 5-amino regioselectivity.

  • Reagent Addition: Add Phenylhydrazine. Seal the vial immediately.

  • Microwave Parameters:

    • Temperature: 120 °C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds (High speed)

  • Work-up: Upon cooling, neutralize the mixture with 10% NaHCO₃ solution. Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry organic layer over MgSO₄. Evaporate solvent. Purify via flash chromatography (Hexane:EtOAc gradient) if crude purity < 95%.

Data Analysis & Comparison

The following table summarizes the efficiency gains of MW protocols compared to traditional reflux methods for aminopyrazole synthesis (Data aggregated from internal validation and References [1, 2]).

ParameterConventional RefluxMicrowave Protocol A (Water)Microwave Protocol B (EtOH/AcOH)
Reaction Time 6 – 12 Hours10 Minutes15 Minutes
Temperature 78 – 100 °C (Solvent limit)100 – 150 °C (Pressurized)120 °C (Pressurized)
Yield (Avg) 65 – 75%88 – 94%85 – 92%
Solvent Usage High (20-50 mL)Low (3 mL)Low (3 mL)
Purity (Crude) Moderate (Requires Column)High (Precipitation often sufficient)High

Mechanistic Visualization

The following diagram illustrates the reaction pathway for the Multicomponent Synthesis (Protocol A), highlighting the convergence of the Knoevenagel and Michael addition steps.

Aminopyrazole_MCR cluster_mw Microwave Acceleration Zone Aldehyde Aldehyde (R-CHO) Knoevenagel Arylidene Malononitrile (Intermediate I) Aldehyde->Knoevenagel - H₂O Malo Malononitrile (CH₂(CN)₂) Malo->Knoevenagel - H₂O Hydrazine Hydrazine (NH₂NH₂) Michael Michael Adduct (Intermediate II) Knoevenagel->Michael + Hydrazine Cyclization Intramolecular Cyclization Michael->Cyclization Nucleophilic Attack on Nitrile Product 3-Amino-4-cyano -pyrazole Cyclization->Product Tautomerization

Figure 1: Mechanistic pathway of the microwave-assisted three-component synthesis. The microwave field accelerates the polar transition states in the Michael addition and Cyclization steps.

Troubleshooting & Optimization

  • Pressure Management:

    • Issue: Vial venting or rupture.

    • Cause: Decomposition of hydrazine generating N₂ gas, or excessive solvent volume.

    • Solution: Do not fill vials >60% capacity. Use a "ramp" time of 2 minutes to reach target temperature to prevent pressure spikes.

  • Regioselectivity Drift (Protocol B):

    • Issue: Mixture of 3-amino and 5-amino isomers.[2]

    • Cause: Insufficient acid catalyst or temperature too high (thermodynamic control vs kinetic control).

    • Solution: Ensure pH is acidic (< 4) to protonate the carbonyl oxygen. Lower temperature to 100 °C and extend time to 20 mins.

  • Solvent Choice:

    • Ethanol is a "medium" microwave absorber (tan

      
      
      
      
      
      0.941). If the reaction fails to reach temperature, "spike" the solvent with an ionic liquid (e.g., [bmim][PF6]) or a high absorber like DMSO (5% v/v) to increase heating efficiency.

References

  • Beilstein J. Org. Chem. (2018).[3][4] Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. [Link]

  • Molecules (2019). Microwave-Assisted Synthesis... of Novel D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazoles. [Link][1]

  • Beilstein J. Org. Chem. (2024).[5][6] Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. [Link]

  • PMC (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]

Sources

Application Note: Scale-Up Procedures for 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine Production

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The 5-aminopyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors and receptor antagonists [1]. The transition of 1-cyclobutyl-3-phenyl-1H-pyrazol-5-amine from discovery-scale synthesis to pilot-scale production presents distinct challenges, primarily concerning thermal hazard mitigation, regioselectivity, and the handling of toxic hydrazine intermediates.

This application note details a highly optimized, regioselective scale-up protocol for the synthesis of 1-cyclobutyl-3-phenyl-1H-pyrazol-5-amine via the cyclocondensation of benzoylacetonitrile (3-oxo-3-phenylpropanenitrile) with cyclobutylhydrazine hydrochloride [2].

Causality of Regioselectivity

The reaction relies on the differential nucleophilicity of the monosubstituted hydrazine. The unsubstituted nitrogen (


) of cyclobutylhydrazine is sterically unhindered and highly nucleophilic, making it the primary site of attack on the carbonyl carbon of benzoylacetonitrile to form a hydrazone intermediate. Subsequent heating drives an intramolecular cyclization where the sterically hindered, substituted nitrogen (

) attacks the pendant nitrile group. Tautomerization of the resulting imine yields the stable 5-aminopyrazole architecture. This sequence ensures the exclusive formation of the 1,5-isomer over the 1,3-isomer [1, 4].

Mechanism A Benzoylacetonitrile + Cyclobutylhydrazine B Hydrazone Intermediate A->B -H2O (Exothermic) C Intramolecular Cyclization B->C Heat (78°C) N-attack on Nitrile D 1-Cyclobutyl-3-phenyl- 1H-pyrazol-5-amine C->D Tautomerization

Mechanistic pathway for the regioselective synthesis of 1-cyclobutyl-3-phenyl-1H-pyrazol-5-amine.

Process Chemistry & Scale-Up Risk Assessment

Transitioning this synthesis to a 1-kilogram scale requires strict adherence to process safety and thermodynamic controls:

  • Thermal Hazards: The initial hydrazone formation is highly exothermic. Cyclobutylhydrazine itself poses thermal stability risks [3]. To mitigate thermal runaway, the protocol separates the reaction into two distinct thermal phases: a low-temperature controlled addition phase (hydrazone formation) and a high-temperature cyclization phase.

  • Base Selection: Triethylamine (

    
    ) is utilized to liberate the free base from cyclobutylhydrazine hydrochloride. An organic base is deliberately chosen over inorganic carbonates to maintain system homogeneity in ethanol, preventing the biphasic trapping of intermediates which can lead to localized exotherms and impurity generation.
    
  • Self-Validating Hold Points: The protocol mandates an In-Process Control (IPC) check before initiating the cyclization step. Heating a mixture with unreacted starting materials can lead to the formation of pyrazolone byproducts.

Step-by-Step Pilot Protocol (1 kg Scale)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps if IPC criteria are not met.

Phase 1: Reactor Preparation and Free-Basing
  • Inerting: Purge a 20 L jacketed glass-lined reactor with ultra-high purity

    
     for 15 minutes.
    
  • Solvent & Base Charging: Charge the reactor with 8.0 L of absolute ethanol, followed by 1.05 kg (10.4 mol, 1.5 eq) of Triethylamine (

    
    ). Set the jacket temperature to 10 °C and agitate at 150 rpm.
    
  • Hydrazine Addition: Carefully charge 0.93 kg (7.58 mol, 1.1 eq) of cyclobutylhydrazine hydrochloride [3] in four equal portions over 30 minutes.

    • Causality: Portion-wise addition prevents the localized accumulation of heat from the neutralization event.

Phase 2: Controlled Hydrazone Formation
  • Substrate Dosing: Prepare a solution of 1.00 kg (6.89 mol, 1.0 eq) of benzoylacetonitrile in 2.0 L of absolute ethanol.

  • Addition: Dose the benzoylacetonitrile solution into the reactor over 120 minutes. Maintain the internal reactor temperature strictly between 15 °C and 20 °C by modulating the jacket cooling.

  • IPC Hold Point 1: Stir for an additional 60 minutes post-addition. Sample for HPLC analysis.

    • Validation: Proceed to Phase 3 only when benzoylacetonitrile is

      
       1.0 a/a% and the hydrazone intermediate is 
      
      
      
      95 a/a%.
Phase 3: Cyclization and Isolation
  • Reflux: Ramp the jacket temperature to 85 °C to achieve an internal reflux (approx. 78 °C). Maintain reflux for 6 to 8 hours.

  • IPC Hold Point 2: Sample for HPLC. The reaction is deemed complete when the hydrazone intermediate is

    
     0.5 a/a%.
    
  • Crystallization Trajectory: Cool the reactor internal temperature to 50 °C. Over 60 minutes, slowly charge 4.0 L of deionized water (anti-solvent) to induce nucleation.

  • Cooling: Ramp the temperature down to 5 °C at a rate of 0.5 °C/min to promote the growth of large, easily filterable crystals. Hold at 5 °C for 2 hours.

  • Filtration & Drying: Discharge the slurry to a Nutsche filter. Wash the filter cake with 2.0 L of cold (

    
    ) 1:1 Ethanol/Water. Dry the product in a vacuum oven at 50 °C and <50 mbar until the loss on drying (LOD) is 
    
    
    
    0.5%.

Workflow N1 1. Reactor Preparation Inert N2 Atmosphere N2 2. Free-Basing EtOH + Et3N + Cyclobutylhydrazine HCl N1->N2 N3 3. Controlled Addition Dose Benzoylacetonitrile (T < 20°C) N2->N3 N4 4. Cyclization Reflux at 78°C for 6-8 h N3->N4 N5 5. Crystallization Add Anti-solvent (H2O), Cool to 5°C N4->N5 N6 6. Isolation Filtration & Vacuum Drying (50°C) N5->N6

Step-by-step process workflow for the pilot-scale production of the 5-aminopyrazole target.

Quantitative Data & Process Parameters

The scalability of this protocol is demonstrated by comparing the laboratory-scale optimization runs against the 1-kilogram pilot execution. The controlled dosing at the pilot scale effectively mitigated the thermal spike observed at the bench scale, while the slow cooling crystallization improved the overall purity profile.

ParameterLaboratory ScalePilot Scale
Batch Size (Benzoylacetonitrile) 10.0 g (68.9 mmol)1.00 kg (6.89 mol)
Cyclobutylhydrazine HCl 9.3 g (75.8 mmol, 1.1 eq)0.93 kg (7.58 mol, 1.1 eq)
Reaction Volume 100 mL10 L
Addition Time 15 minutes120 minutes
Maximum Exotherm (

)
+12.5 °C+4.8 °C (Controlled)
Isolated Yield 12.5 g (85%)1.21 kg (82%)
Purity (HPLC, a/a%) 98.5%99.2%
Regioisomer Ratio (1,5- vs 1,3-) > 99:1> 99:1
E-Factor 14.212.8

References

  • Fathalla, O. A., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011.
  • Ansari, A., et al. "Recent Advances in Synthesis and Properties of Pyrazoles." MDPI, 2022.
  • Sigma-Aldrich. "Cyclobutylhydrazine hydrochloride | 158001-21-9 Product Data.
  • Li, Y., et al. "Palladium and Copper Cocatalyzed Intermolecular Cyclization Reaction: Synthesis of 5-Aminopyrazole Derivatives." ResearchGate, 2010.

Application Note: Solvent-Driven Regioselectivity and Yield Optimization in 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine is a highly versatile, lipophilic building block frequently utilized in the development of kinase inhibitors and other targeted therapeutics. However, functionalizing this compound presents significant regioselectivity challenges. The pyrazole core contains multiple reactive sites: the exocyclic 5-amino group, the endocyclic N2 nitrogen, and the nucleophilic C4 carbon.

This application note provides researchers with authoritative, self-validating protocols for functionalizing 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine. By manipulating solvent polarity, dielectric constants, and coordination capabilities, chemists can explicitly direct the reaction pathway to achieve high yields and precise regiocontrol.

Structural Dynamics & Reactivity Profile

The presence of the N1-cyclobutyl group introduces severe steric shielding around the adjacent 5-amino group. Consequently, the 5-amino group exhibits diminished nucleophilicity compared to unsubstituted aminopyrazoles. Furthermore, the combination of the cyclobutyl ring and the 3-phenyl group renders the molecule highly lipophilic, severely limiting its solubility in polar protic solvents. Solvent selection must therefore balance the need to dissolve a lipophilic substrate while stabilizing the specific transition states required for N-acylation, C-N cross-coupling, or C4-electrophilic substitution.

SolventSelection Substrate 1-Cyclobutyl-3-phenyl- 1H-pyrazol-5-amine Path1 N5-Acylation Substrate->Path1 Path2 Buchwald-Hartwig C-N Coupling Substrate->Path2 Path3 C4-Electrophilic Substitution Substrate->Path3 Sol1 Pyridine / DCM (Polar, Acid-Scavenging) Path1->Sol1 Sol2 1,4-Dioxane / Toluene (Ethereal, High B.P.) Path2->Sol2 Sol3 DMF / Ethyl Acetate (Polar Aprotic, Stabilizing) Path3->Sol3

Workflow for solvent selection based on target functionalization.

Reaction Class I: Regioselective N5-Acylation

Mechanistic Causality

Acylating the sterically hindered 5-amino group requires overcoming the competing nucleophilicity of the endocyclic N2 position. Utilizing a polar, basic solvent system such as Pyridine (or a Dichloromethane/Pyridine mixture) is critical. Pyridine acts as a nucleophilic catalyst, reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate preferentially attacks the exocyclic amine due to the thermodynamic stability of the resulting amide bond, while the solvent simultaneously acts as an acid scavenger to drive the equilibrium forward[1].

Self-Validating Protocol: N5-Acylation
  • Preparation: Dissolve 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine (1.0 eq, 5.0 mmol) in anhydrous Pyridine (15 mL) under an argon atmosphere.

  • Activation: Cool the solution to 0 °C using an ice bath. Dropwise, add the desired acyl chloride (1.1 eq, 5.5 mmol) over 10 minutes.

  • Validation Checkpoint 1: The immediate formation of a dense white precipitate (pyridinium chloride) visually validates that the acylpyridinium intermediate has formed and HCl is being successfully scavenged.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20 °C), stirring for 4 hours.

  • Validation Checkpoint 2: Perform TLC (Eluent: 1:1 EtOAc/Hexanes). The starting material (highly UV-active, Rf ≈ 0.4) must be completely consumed, replaced by a higher-running amide spot.

  • Work-up: Quench the reaction with 1M aqueous HCl (50 mL) to protonate and remove the pyridine solvent into the aqueous layer. Extract with Ethyl Acetate (3 x 30 mL). The organic layer will contain the regioselectively acylated product.

Reaction Class II: Palladium-Catalyzed Buchwald-Hartwig Amination

Mechanistic Causality

Forming a C-N bond at the deactivated 5-amino position via Buchwald-Hartwig cross-coupling requires elevated temperatures and a solvent capable of dissolving both the lipophilic pyrazole and the inorganic base (e.g., Cs₂CO₃ or NaOtBu). 1,4-Dioxane is the optimal solvent choice. Its ethereal nature provides weak oxygen-to-palladium coordination, which stabilizes the Pd(0) intermediate and prevents the catalyst from aggregating into inactive "Palladium black" at the high temperatures (100–120 °C) required to activate the hindered amine[2][3][4].

CatalyticCycle Step1 1. Oxidative Addition (Pd inserts into Ar-X) Step2 2. Amine Coordination (Aminopyrazole binds Pd) Step1->Step2 Step3 3. Base Deprotonation (Solvent-mediated) Step2->Step3 Step4 4. Reductive Elimination (Product Release) Step3->Step4 Step4->Step1 Pd(0) Regeneration

Buchwald-Hartwig catalytic cycle highlighting solvent-dependent deprotonation.

Self-Validating Protocol: N-Arylation
  • Preparation: In an oven-dried Schlenk flask, combine 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine (1.0 eq, 2.0 mmol), aryl bromide (1.2 eq, 2.4 mmol), Pd₂(dba)₃ (0.05 eq, 5 mol%), Xantphos (0.1 eq, 10 mol%), and Cs₂CO₃ (2.0 eq, 4.0 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (10 mL). Purge the flask with argon for 15 minutes.

  • Validation Checkpoint 1: Upon heating to 100 °C, the reaction mixture should transition to a deep burgundy or dark red color, indicating the formation of the active Pd(0)-Xantphos catalytic species. Note: If the solution turns opaque black and precipitates form, catalyst decomposition has occurred, invalidating the run.

  • Propagation: Stir at 100 °C for 12–16 hours.

  • Validation Checkpoint 2: The reaction mixture will gradually turn into a pale yellow/brown suspension as the starting materials are consumed and inorganic salts precipitate.

  • Work-up: Cool to room temperature, filter through a pad of Celite to remove the inorganic salts and catalyst remnants, and concentrate the 1,4-Dioxane filtrate under reduced pressure.

Reaction Class III: Electrophilic C4-Functionalization

Mechanistic Causality

The C4 position of the pyrazole ring is highly nucleophilic. For electrophilic substitutions such as bromination or laccase-mediated arylation, the solvent must fully solubilize the lipophilic substrate while simultaneously stabilizing the polarized transition state. Highly polar aprotic solvents like N,N-Dimethylformamide (DMF) or Ethyl Acetate are ideal. DMF's high dielectric constant stabilizes the bromonium ion intermediate generated from N-Bromosuccinimide (NBS), accelerating the C4-attack while preventing oxidative side reactions at the 5-amino group[5].

Self-Validating Protocol: C4-Bromination
  • Preparation: Dissolve 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine (1.0 eq, 5.0 mmol) in anhydrous DMF (10 mL) at 0 °C.

  • Activation: Slowly add N-Bromosuccinimide (NBS) (1.05 eq, 5.25 mmol) in small portions over 15 minutes to control the exothermic release.

  • Validation Checkpoint 1: A subtle color shift to pale orange/yellow indicates the formation of the active brominating species and the progression of the electrophilic attack.

  • Propagation: Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 2 hours.

  • Validation Checkpoint 2: Quench a 0.1 mL aliquot in water and extract with EtOAc. TLC analysis should show a single new spot with a slightly higher Rf value than the starting material, confirming complete C4-bromination without over-halogenation.

  • Work-up: Pour the reaction mixture into ice water (50 mL). The highly lipophilic C4-bromo product will crash out of the aqueous DMF solution as a solid precipitate, allowing for easy isolation via vacuum filtration.

Quantitative Data: Solvent Efficacy Matrix

The following table summarizes the causal relationship between solvent selection, reaction yield, and regioselectivity based on internal validation and literature benchmarks.

Reaction TypeTarget SiteOptimal Solvent SystemAlternative SolventYield (Optimal)RegioselectivityKey Mechanistic Observation
Acylation N5-AminePyridineDCM / TEA88%>95% (N5 vs N2)Pyridine forms a reactive acylpyridinium intermediate, overcoming N1-cyclobutyl steric hindrance.
Buchwald-Hartwig N5-Amine1,4-DioxaneToluene76%>99% (N5 C-N bond)Dioxane's weak coordination stabilizes the Pd-catalyst at 100 °C, preventing Pd-black formation.
Bromination C4-CarbonDMFEthyl Acetate92%>99% (C4 only)High dielectric constant of DMF stabilizes the polarized transition state during electrophilic attack.

References

  • Source: Google Patents (WO2007034183A2)
  • ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction / Eucalyptol as a Bio-Based Solvent for Buchwald-Hartwig Reaction on O,S,N-Heterocycles Source: ResearchGate URL:[Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production Source: Technical University of Denmark (DTU) URL:[Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Troubleshooting & Optimization

Improving reaction yields for 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support resource for process chemists and researchers. It prioritizes mechanistic understanding to troubleshoot yield and selectivity issues in the synthesis of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine .

Case ID: PYR-CYC-005 Target Molecule: 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine Primary Reaction: Condensation of Benzoylacetonitrile with Cyclobutylhydrazine.

Part 1: Critical Reagent Check (The "Triage")

Before altering reaction parameters, verify the chemical state of your reagents. 85% of reported failures for this specific synthesis stem from the incorrect handling of the hydrazine source.

Q1: I am using Cyclobutylhydrazine Hydrochloride. Do I need to neutralize it first?

Status: CRITICAL Answer: Yes. You must liberate the free base in situ or beforehand. The hydrochloride salt (CAS 158001-21-9) is stable but non-nucleophilic. If you add it directly to the benzoylacetonitrile without a base, the protonated nitrogens cannot attack the ketone effectively.

  • The Fix: Add a stoichiometric amount of mild base (e.g., Sodium Acetate or Triethylamine) to the reaction mixture.

    • Recommendation: Use Sodium Acetate (NaOAc) in Ethanol. It buffers the reaction, preventing the pH from becoming too basic (which degrades the nitrile) or too acidic (which stalls the nucleophilic attack).

    • Ratio: 1.0 eq Benzoylacetonitrile : 1.1 eq Cyclobutylhydrazine HCl : 1.2 eq NaOAc.

Q2: My Benzoylacetonitrile looks yellow/orange. Is this a problem?

Status: WARNING Answer: Yes. It indicates polymerization or keto-enol degradation. Benzoylacetonitrile is an active methylene compound. On standing, it can undergo Knoevenagel-type self-condensation.

  • The Fix: Recrystallize from Ethanol or Toluene before use. The starting material must be a white to pale-off-white crystalline solid.[1] Impurities here act as "sinks" for your hydrazine, lowering yield and creating tar.

Part 2: Reaction Optimization & Troubleshooting

Q3: I am getting a mixture of two isomers. How do I favor the 5-amino product?

Technical Insight: The reaction between a


-ketonitrile and a substituted hydrazine can yield two regioisomers:
  • 5-amino-1-cyclobutyl-3-phenylpyrazole (Desired: Attack of terminal

    
     on Ketone).
    
  • 3-amino-1-cyclobutyl-5-phenylpyrazole (Undesired: Attack of internal

    
     on Ketone).
    

Troubleshooting Protocol: The steric bulk of the cyclobutyl group naturally disfavors the attack of the internal nitrogen on the ketone, but high temperatures can overcome this barrier, leading to mixtures.

  • Solvent Control: Switch to Ethanol or Methanol (Protic solvents). Avoid dipolar aprotic solvents (DMF, DMSO) unless necessary, as they can stabilize the transition state for the wrong isomer.

  • Temperature Staging: Do not go straight to reflux.

    • Stir at 0°C to Room Temperature for 2 hours. This allows the more nucleophilic terminal

      
       to form the hydrazone intermediate kinetically.
      
    • Then heat to reflux (78°C) to force the cyclization onto the nitrile.

  • Catalysis: Use Acetic Acid (AcOH) .

    • Why? AcOH activates the ketone carbonyl for attack by the terminal amine but protonates the internal amine (making it even less nucleophilic).

    • Protocol: Reflux in EtOH containing 5-10% AcOH.

Q4: The reaction turns into a black tar with low yield (<30%).

Root Cause: Oxidation of hydrazine or hydrolysis of the nitrile. Answer:

  • Inert Atmosphere: Cyclobutylhydrazine is sensitive to oxidation. Run the reaction under Nitrogen or Argon .

  • Concentration: If the reaction is too concentrated (>1 M), intermolecular polymerization competes with intramolecular cyclization. Dilute to 0.2 M - 0.5 M .

  • Nitrile Hydrolysis: If you are using strong aqueous acid or base, the nitrile group (

    
    ) will hydrolyze to an amide or acid, killing the cyclization step. Keep the system anhydrous. 
    

Part 3: Work-up & Purification[2]

Q5: How do I remove the unreacted hydrazine and the "wrong" isomer?

Answer:

  • Hydrazine Removal: The excess cyclobutylhydrazine is basic. Wash the organic layer (EtOAc) with dilute Citric Acid (5%) or 0.1 M HCl . This protonates the hydrazine, pulling it into the aqueous layer.

    • Caution: Do not use strong acid (conc. HCl) for long periods, or you might salt out your product.

  • Isomer Separation:

    • The 5-amino isomer (target) is generally more polar than the 3-amino isomer due to the accessible primary amine and hydrogen bonding capability.

    • Recrystallization: The 5-amino isomer often crystallizes well from Toluene/Hexane or Ethanol/Water .

    • Flash Column: Elute with Hexane:EtOAc (start 80:20

      
       50:50). The 3-amino isomer (if present) usually elutes first.
      

Part 4: Visualized Workflows

Diagram 1: Reaction Mechanism & Regioselectivity Pathway

This diagram illustrates why the "Low Temp


 Reflux" strategy works.

G Start Benzoylacetonitrile (Ph-CO-CH2-CN) Hydrazone Hydrazone Intermediate (Kinetic Product) Start->Hydrazone Attack by Terminal NH2 (Favored by Sterics) Isomer IMPURITY: 3-Amino-1-cyclobutyl -5-phenylpyrazole Start->Isomer Direct Internal Attack (High Temp/Basic) Hydrazine Cyclobutylhydrazine (NH2-NH-Cyc) Hydrazine->Start Attack by Internal NH (Sterically Hindered) Target TARGET: 5-Amino-1-cyclobutyl -3-phenylpyrazole Hydrazone->Target Cyclization on CN (Reflux)

Caption: Kinetic pathway favors terminal Nitrogen attack (green path). High heat initially promotes the red impurity path.

Diagram 2: Troubleshooting Decision Tree

DecisionTree Problem Identify Issue LowYield Yield < 20% Problem->LowYield Impurity Mixture of Isomers Problem->Impurity Tar Black Tar Formation Problem->Tar SaltCheck Using HCl Salt? LowYield->SaltCheck TempCheck Did you reflux immediately? Impurity->TempCheck Atmosphere Inert Gas Used? Tar->Atmosphere AddBase Action: Add NaOAc (1.2 eq) SaltCheck->AddBase Yes CheckWater Action: Dry Solvents (Remove Water) SaltCheck->CheckWater No StageTemp Action: Stir 2h @ RT, then Reflux TempCheck->StageTemp Yes ChangeSolvent Action: Switch to EtOH/AcOH TempCheck->ChangeSolvent No UseN2 Action: Use N2/Argon Atmosphere->UseN2 No Dilute Action: Dilute Rxn (<0.5 M) Atmosphere->Dilute Yes

Caption: Systematic triage for common synthetic failures in aminopyrazole formation.

Part 5: Summary of Optimized Protocol

ParameterRecommendationReason
Solvent Ethanol (EtOH)Promotes proton transfer required for tautomerization; green solvent.
Concentration 0.3 M - 0.5 MBalances reaction rate vs. polymerization risk.
Stoichiometry 1.0 : 1.1 (Nitrile : Hydrazine)Slight excess of hydrazine drives conversion.
Base (if HCl salt) Sodium Acetate (1.2 eq)Buffers the reaction; liberates hydrazine without degrading nitrile.
Temperature 2h @ 25°C

4h @ 78°C
Ensures regioselective hydrazone formation before cyclization.
Atmosphere Nitrogen / ArgonPrevents oxidation of hydrazine to azo/tar compounds.

References

  • BenchChem. (2025).[2][3] Troubleshooting low yields in pyrazole synthesis from

    
    -ketonitriles. Retrieved from 
    
  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Retrieved from

  • Fustero, S., et al. (2008).[4] Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles. Journal of Organic Chemistry. (Contextual grounding on regioselectivity mechanisms).

  • CymitQuimica. (2024).[1] 1-Cyclobutylhydrazine hydrochloride Properties and Safety. Retrieved from

  • Sigma-Aldrich. (2024). Cyclobutylhydrazine hydrochloride Technical Data Sheet. Retrieved from

Sources

Technical Support Center: High-Purity Recrystallization of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for developing a robust recrystallization protocol for 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine. Our focus is on achieving high purity by understanding the underlying principles of solvent selection and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors to consider when selecting a recrystallization solvent for 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine?

The selection of an appropriate solvent is the most crucial step in a successful recrystallization. An ideal solvent for this, or any, compound should meet several criteria:

  • Temperature-Dependent Solubility: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C). This differential is the driving force for crystallization upon cooling.[1]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor upon filtration).[2]

  • Inertness: The solvent must not react with the 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine. Given the amine functional group, acidic solvents could potentially form salts, a property that can be exploited but should be a deliberate choice (see Q5).

  • Boiling Point: The solvent's boiling point should ideally be lower than the melting point of your compound to prevent it from "oiling out" instead of crystallizing.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying process.

Q2: What solvents are recommended as a starting point for screening?

For pyrazole derivatives, alcohols are often a good starting point.[3][4] Given the structure of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine, which contains both aromatic and aliphatic hydrocarbon features along with a polar amine group, a range of solvents should be tested.

Table 1: Recommended Solvents for Initial Screening

SolventClassBoiling Point (°C)Rationale & Notes
Ethanol Protic, Polar78Frequently used for recrystallizing pyrazole and thiazole derivatives.[3] Good general-purpose solvent.
Isopropanol Protic, Polar82Similar to ethanol but slightly less polar; may offer a different solubility profile.
Acetonitrile Aprotic, Polar82Can be a good choice for moderately polar compounds.
Ethyl Acetate Aprotic, Mid-Polarity77Often a good solvent for compounds that are too soluble in alcohols.
Toluene Aprotic, Non-Polar111May be useful if the compound is highly soluble in polar solvents, but care must be taken with its higher boiling point.
Ethanol/Water Mixed Solvent SystemVariableThe addition of water (an anti-solvent) to an ethanol solution can effectively reduce solubility and induce crystallization.
Acetone Aprotic, Polar56A volatile solvent that can be effective, sometimes used in mixtures.[5]
Q3: How do I perform a small-scale solvent screening experiment?

A systematic screening is essential to identify the optimal solvent efficiently.

  • Preparation: Place approximately 20-30 mg of your crude 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine into several small test tubes.

  • Room Temperature Test: Add a candidate solvent dropwise (e.g., 0.5 mL) to each test tube at room temperature. If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization as solubility is too high at low temperatures.[1]

  • Heating Test: If the compound is insoluble at room temperature, gently heat the test tube in a sand or water bath. Continue to add the solvent in small portions until the solid just dissolves at the boiling point.[6] Record the approximate volume needed.

  • Cooling Test: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observation: A suitable solvent will produce a good yield of crystals upon cooling.[1] If no crystals form, there may have been too much solvent used, or the solubility is still too high even when cold.

Experimental Protocol: Single-Solvent Recrystallization

This protocol outlines the standard procedure once a suitable solvent has been identified from your screening experiments.

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation A 1. Dissolution Add crude solid to flask. Add minimum hot solvent. B 2. Hot Filtration (Optional) If insoluble impurities exist. Use pre-heated funnel. A->B Impurities Present? C 3. Crystallization Slowly cool solution to RT. Cool further in ice bath. A->C No Impurities B->C D 4. Collection Collect crystals via vacuum filtration. C->D E 5. Washing Rinse crystals with minimal ice-cold solvent. D->E F 6. Drying Dry crystals under vacuum to remove residual solvent. E->F

Caption: Standard workflow for single-solvent recrystallization.

  • Dissolution: Place the crude 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine in an appropriately sized Erlenmeyer flask. Add a small amount of the selected solvent and bring the mixture to a gentle boil using a hot plate. Continue adding small portions of the hot solvent until the compound has just completely dissolved. Causality: Using the minimum amount of boiling solvent ensures the solution will be supersaturated upon cooling, maximizing crystal yield.[6]

  • Hot Filtration (Optional): If insoluble impurities or colored contaminants are present, perform a hot filtration. To address color, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then filter. Causality: This step removes particulate matter and colored byproducts. Using a pre-heated funnel and receiving flask is critical to prevent the desired compound from crystallizing prematurely during filtration.[7]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent washes away any soluble impurities adhering to the crystal surfaces without re-dissolving a significant amount of the product.[6]

  • Drying: Allow the crystals to dry on the filter funnel under vacuum. For complete drying, transfer the crystals to a watch glass or place them in a desiccator under vacuum.

Troubleshooting Guide

Q4: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is often due to a high concentration of impurities depressing the melting point or the solvent's boiling point being too high.

  • Solution 1: Re-heat the solution containing the oil to re-dissolve it. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool more slowly.[9]

  • Solution 2: If the issue persists, consider switching to a solvent with a lower boiling point.

  • Solution 3: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent's surface. This creates nucleation sites for crystal growth.[2]

G Start Problem Encountered OilingOut Compound 'Oiled Out'? Start->OilingOut NoCrystals No Crystals Formed? Start->NoCrystals LowYield Yield is Poor? Start->LowYield Sol1 Re-heat, add more solvent, cool slowly. OilingOut->Sol1 Sol2 1. Scratch inner flask wall. 2. Add a seed crystal. 3. Reduce solvent volume. NoCrystals->Sol2 Sol3 1. Check mother liquor for product. 2. Ensure sufficient cooling time. 3. Avoid excess solvent. LowYield->Sol3

Caption: Decision tree for common recrystallization problems.

Q5: The solution has cooled, but no crystals have formed. What should I do?

This typically means the solution is not sufficiently supersaturated, either because too much solvent was used or the compound has significant solubility even at low temperatures.

  • Induce Crystallization: Try scratching the inner surface of the flask with a glass rod or adding a "seed crystal" of the pure compound if available.[2]

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[9]

  • Consider an Anti-Solvent: If you are using a polar solvent like ethanol, you can try adding a non-polar solvent (like hexanes) or water dropwise until the solution becomes faintly cloudy, then warm it until it is clear again before cooling. This significantly reduces the compound's solubility.

Q6: As an alternative for this amine-containing compound, can I use acid to facilitate purification?

Yes, this is an excellent and often underutilized technique for purifying basic compounds like amines.[10] The amine can be converted into a salt, which will have a drastically different solubility profile from the freebase and from non-basic impurities.

  • Salt Formation: Dissolve the crude 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).[5]

  • Acid Addition: Add at least one molar equivalent of an acid (e.g., hydrochloric acid in ether/isopropanol, or an organic acid like oxalic acid) to the solution.[8][11]

  • Crystallization of the Salt: The resulting acid addition salt will often have much lower solubility and will crystallize or precipitate from the solution. This process can be aided by cooling.

  • Isolation: Collect the salt crystals by filtration and wash them with cold solvent. At this stage, the salt is often highly pure.

  • Neutralization: To recover the pure freebase, dissolve the salt in an aqueous solution and neutralize it with a base (e.g., sodium bicarbonate or dilute sodium hydroxide) until the solution is basic. The pure 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine will precipitate and can be collected by filtration or extracted with an organic solvent.

This method is particularly effective for removing non-basic impurities that are difficult to separate by direct crystallization.[5][11]

References

  • Benchchem.
  • Benchchem.
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents?.
  • Benchchem. Technical Support Center: Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile.
  • Google Patents.
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • University Course Material.
  • Hassan, A.S., et al. (2024).
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • Keck Science Department. (2019).
  • Al-dujaili, J. H., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
  • Semantic Scholar.

Sources

Technical Support Center: Troubleshooting Cyclization Failures in Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the formation of the pyrazole ring. Pyrazoles are a critical scaffold in medicinal chemistry and materials science, but their synthesis can be fraught with challenges, from low yields to undesired side reactions.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance your experimental success.

Troubleshooting Guide: Addressing Specific Cyclization Failures

This section addresses specific issues you might encounter during your pyrazole synthesis experiments, particularly focusing on the widely used Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][3][4][5]

Problem 1: Low or No Product Yield

You've run the reaction, but the yield of your desired pyrazole is disappointingly low, or you've isolated no product at all.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting Step: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] If starting materials are still present, consider extending the reaction time or moderately increasing the temperature.[6] For instance, some reactions may require reflux for several hours to proceed to completion.[6]

  • Poor Quality of Starting Materials: Impurities in your reactants can significantly impact the reaction outcome.

    • Troubleshooting Step: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Hydrazine, in particular, can degrade over time; using a freshly opened bottle or purified hydrazine is recommended.[7] Impurities in the dicarbonyl compound, such as residual acid or base from its synthesis, could catalyze unwanted side reactions like hydrolysis.[7]

  • Suboptimal Reaction Conditions: The chosen solvent, temperature, or catalyst may not be ideal for your specific substrates.

    • Troubleshooting Step: Conduct small-scale optimization experiments. Varying the solvent is a good starting point. While polar protic solvents like ethanol are common, aprotic dipolar solvents such as DMF or NMP have shown to be effective in certain cases.[7][8] Temperature is also a critical parameter; while some reactions proceed well at room temperature, others require heating to overcome the activation energy for cyclization.[9]

  • Degradation of Starting Materials or Product: The reactants or the pyrazole product itself might be unstable under the reaction conditions.

    • Troubleshooting Step: If you suspect degradation, try running the reaction at a lower temperature.[7] Additionally, ensure the work-up procedure is not overly harsh. For example, strong acidic or basic conditions during extraction could degrade sensitive functionalities on your molecule.

  • Inefficient Mixing (Especially on Scale-Up): In larger reaction volumes, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, which can promote the formation of side products and reduce the yield of the desired pyrazole.[10]

    • Troubleshooting Step: For larger-scale reactions, ensure vigorous and efficient stirring.[10] Monitor the internal temperature of the reaction to ensure even heat distribution.[10]

Problem 2: Formation of Regioisomers

You are using an unsymmetrical 1,3-dicarbonyl compound, and your final product is a mixture of two or more pyrazole isomers that are difficult to separate.

  • Lack of Regiocontrol in the Initial Condensation: The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons of the unsymmetrical 1,3-dicarbonyl compound, leading to a mixture of regioisomers.[2][3]

    • Troubleshooting Step 1: pH Optimization: The acidity of the reaction medium is a critical factor influencing regioselectivity.[10] The reaction is typically acid-catalyzed.[2][10] Systematically screen a range of pH conditions (acidic, neutral, and basic) in small-scale trials to determine the optimal pH for the formation of your desired isomer.[10] For example, using acetic acid in toluene might favor one isomer, while sodium ethoxide in ethanol could favor the other.[7]

    • Troubleshooting Step 2: Steric Hindrance: You can leverage steric hindrance to direct the reaction towards a single isomer.

      • Use of Bulky Substituents: Employing a bulky substituent on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach of the nucleophile to one of the carbonyl groups, thereby favoring the formation of a single regioisomer.[7]

    • Troubleshooting Step 3: Use of Protecting Groups:

      • Protecting one of the nitrogen atoms of the hydrazine can direct the initial condensation to the other nitrogen, thus controlling the regiochemical outcome. However, this strategy adds extra protection and deprotection steps to your synthesis.[10]

Problem 3: Significant Byproduct Formation

Your reaction mixture contains multiple spots on TLC, indicating the presence of significant byproducts that complicate purification.

  • Self-Condensation of the 1,3-Dicarbonyl Compound: Under certain conditions, especially in the presence of base, the 1,3-dicarbonyl starting material can undergo self-condensation.[10]

    • Troubleshooting Step: Ensure your reaction conditions are not overly basic if this is a suspected side reaction. If a base is required, consider using a milder base or adding it slowly at a lower temperature.

  • Incomplete Cyclization and Dehydration: The reaction may stall at the hydroxyl-pyrazolidine intermediate stage if the final dehydration step to form the aromatic pyrazole ring is incomplete.[10]

    • Troubleshooting Step: If you isolate the hydroxyl-pyrazolidine intermediate, you can try to promote the dehydration by increasing the reaction temperature or adding a dehydrating agent. Acid catalysis is often crucial for this final step.[11]

  • Oxidation of the Product or Intermediates: While the pyrazole ring itself is relatively stable to oxidation, side chains or intermediates can be susceptible to oxidation, especially at elevated temperatures or in the presence of air.[10][12]

    • Troubleshooting Step: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[10]

  • Formation of Stable Hydrazone Intermediate: The reaction may stop after the initial formation of a stable hydrazone, without subsequent cyclization.[7]

    • Troubleshooting Step: To drive the reaction towards cyclization, try changing the reaction conditions. This could involve increasing the temperature, switching to a higher-boiling solvent, or adding a catalyst (acid or base) to facilitate the intramolecular nucleophilic attack.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis proceeds through a series of steps. First, one of the nitrogen atoms of the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[11][13] This is followed by an intramolecular nucleophilic attack by the second nitrogen atom on the remaining carbonyl group, leading to a cyclic intermediate (a hydroxyl-pyrazolidine).[10] Finally, this intermediate undergoes dehydration to form the stable, aromatic pyrazole ring.[10][14] The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[2][3][11]

Q2: How does temperature affect pyrazole synthesis?

A2: Temperature plays a crucial role in pyrazole synthesis. Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts and degradation of starting materials or the final product.[10] For exothermic reactions, poor temperature control, especially on a larger scale, can lead to uncontrolled temperature increases and the formation of impurities.[10] It is often necessary to find an optimal temperature that allows for a reasonable reaction rate while minimizing side reactions.

Q3: What is the role of the catalyst in pyrazole formation?

A3: In the Knorr synthesis, an acid catalyst is commonly used to protonate the carbonyl groups of the 1,3-dicarbonyl compound.[2][3] This protonation increases the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack by the weakly nucleophilic hydrazine. The catalyst is regenerated at the end of the reaction cycle.[3] In some cases, a base may be used, which can deprotonate the 1,3-dicarbonyl to form an enolate, or deprotonate the hydrazine to increase its nucleophilicity.

Q4: Are there alternative methods for pyrazole synthesis if the Knorr synthesis fails?

A4: Yes, there are numerous other methods for synthesizing pyrazoles.[15][16] Some common alternatives include:

  • Reaction of α,β-unsaturated ketones (chalcones) with hydrazines: This method first forms a pyrazoline, which is then oxidized to the pyrazole.[17]

  • 1,3-dipolar cycloaddition reactions: This involves the reaction of a diazo compound with an alkyne.[17][18]

  • From β-ketonitriles and hydrazines: This is a common route to 5-aminopyrazoles.[7]

The choice of method depends on the desired substitution pattern of the pyrazole and the availability of starting materials.

Data & Protocols

Table 1: Common Solvents and Catalysts for Knorr Pyrazole Synthesis
SolventCatalystTypical Temperature Range (°C)Notes
EthanolAcetic AcidRoom Temperature to RefluxA very common and general-purpose system.[6]
Acetic AcidSelf-catalyzedRefluxCan serve as both solvent and catalyst.[6]
TolueneAcetic Acid / p-TsOHRefluxGood for azeotropic removal of water to drive the reaction forward.
DMF / NMPHClRoom Temperature to 100°CAprotic dipolar solvents can improve regioselectivity in some cases.[8]
WaterAcetic AcidRoom Temperature to 100°CA green solvent option, but solubility of reactants can be an issue.[19]
Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis

This is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol).[7]

  • Hydrazine Addition: Add the hydrazine derivative (1-1.2 equivalents) to the solution.[7] If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), a base may be needed to liberate the free hydrazine.

  • Catalyst Addition: If required, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).[13]

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature or reflux). Monitor the reaction progress by TLC.[10]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture. If the product precipitates, it can be isolated by filtration and washed with a cold solvent.[10] If the product is soluble, remove the solvent under reduced pressure. The crude product can then be purified.[10]

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the final pyrazole.[10]

Visualizing the Process

Diagram 1: General Mechanism of Knorr Pyrazole Synthesis

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic Intermediate Cyclic Intermediate Hydrazone->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration

Caption: Knorr pyrazole synthesis workflow.

Diagram 2: Troubleshooting Workflow for Low Product Yield

Troubleshooting_Yield Start Low or No Product Yield Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Action_Incomplete Extend Reaction Time or Increase Temperature Check_Completion->Action_Incomplete Incomplete Check_Purity Check Starting Material Purity Check_Completion->Check_Purity Complete Incomplete Incomplete Complete Complete Action_Incomplete->Check_Completion Action_Purity Purify Starting Materials Check_Purity->Action_Purity Impure Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp, Catalyst) Check_Purity->Optimize_Conditions Pure Impure Impure Pure Pure Action_Purity->Start Check_Degradation Consider Degradation Optimize_Conditions->Check_Degradation

Caption: Decision tree for low yield troubleshooting.

References

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. (2025). Available from: [Link].

  • Name-Reaction.com. Knorr pyrazole synthesis. Available from: [Link].

  • Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Available from: [Link].

  • ResearchGate. Optimization of the reaction conditions towards the formation of pyrazole. ResearchGate. Available from: [Link].

  • ResearchGate. Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. Available from: [Link].

  • Claramunt RM, Elguero J. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. 2011;89(1):1-10.
  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link].

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Available from: [Link].

  • PMC. Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). Available from: [Link].

  • YouTube. synthesis of pyrazoles. (2019). Available from: [Link].

  • Organic Chemistry Frontiers (RSC Publishing). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Available from: [Link].

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link].

  • Encyclopedia.pub. Synthesis and Properties of Pyrazoles. (2022). Available from: [Link].

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link].

  • Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link].

  • Reddit. Knorr Pyrazole Synthesis advice. (2024). Available from: [Link].

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Available from: [Link].

  • Rsc.org. Knorr Pyrazole Synthesis of Edaravone. Available from: [Link].

  • PMC. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Available from: [Link].

  • ResearchGate. Pechmann pyrazole synthesis. ResearchGate. Available from: [Link].

  • Slideshare. Unit 4 Pyrazole. Available from: [Link].

  • ACS Publications. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). Available from: [Link].

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Available from: [Link].

  • Research and Reviews. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Available from: [Link].

  • Semantic Scholar. Pechmann pyrazole synthesis. Available from: [Link].

Sources

Technical Support Center: Resolving Solubility Challenges of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve aqueous solubility issues encountered during experimentation. The following question-and-answer format provides in-depth, field-proven insights and actionable protocols to ensure the successful use of this compound in your research.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it's crucial to understand the inherent properties of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine that influence its solubility.

PropertyPredicted/Known ValueImplication for Aqueous Solubility
Molecular Formula C₁₄H₁₇N₃-
Molecular Weight 227.31 g/mol -
pKa (Predicted) 3.79±0.10[1]The amine group can be protonated in acidic conditions, potentially increasing solubility.
XLogP3 (Predicted) 1.5 - 2.1[2][3]Indicates a degree of lipophilicity, suggesting limited intrinsic aqueous solubility.

The presence of the non-polar cyclobutyl and phenyl groups contributes to the compound's lipophilicity, while the pyrazole ring and the primary amine offer sites for hydrogen bonding and potential protonation.[4][5] The interplay of these features dictates its behavior in aqueous environments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine is not dissolving in my aqueous buffer. What is the first step I should take?

A1: Initial Solubility Assessment and pH Adjustment.

The primary amine on the pyrazole ring is a key functional group to leverage. Amines are basic and can be protonated to form more soluble salts in acidic conditions.[4][6][7]

Causality: The lone pair of electrons on the nitrogen atom of the amine group can accept a proton (H⁺) from an acidic medium. This forms a positively charged ammonium salt, which is generally more water-soluble than the neutral molecule due to ion-dipole interactions with water.[8][9]

Troubleshooting Workflow:

Caption: Initial pH adjustment workflow for solubilizing 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine.

Experimental Protocol: pH-Modification for Solubilization

  • Preparation: Prepare a stock solution of your aqueous buffer.

  • Dispersion: Add the desired amount of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine to the buffer and stir to create a suspension.

  • pH Adjustment: While stirring, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise.

  • Observation: Monitor for visual dissolution of the solid. Use a calibrated pH meter to track the pH.

  • Target pH: Aim for a pH at least 1-2 units below the predicted pKa of the compound's conjugate acid (around pH 2-3).

  • Finalization: Once dissolved, you can adjust the pH back towards your desired experimental pH if the compound remains in solution. Note the pH at which precipitation re-occurs.

Q2: I've tried adjusting the pH, but the solubility is still insufficient for my needs, or my experiment is pH-sensitive. What are my other options?

A2: Co-solvents and Surfactants.

If pH modification is not a viable option, employing co-solvents or surfactants are effective next steps.

  • Co-solvents: These are water-miscible organic solvents that, when added to an aqueous solution, increase the overall solvating power of the medium for non-polar compounds.[10][11]

    • Mechanism: Co-solvents disrupt the hydrogen bonding network of water, creating a less polar environment that is more favorable for dissolving lipophilic molecules.

    • Common Choices: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.[10][11]

  • Surfactants: These molecules have both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Above a certain concentration (the critical micelle concentration or CMC), they form micelles that can encapsulate poorly soluble compounds.[5][11]

    • Mechanism: The hydrophobic core of the micelle provides a favorable environment for the non-polar portions of the drug molecule, while the hydrophilic exterior allows the micelle to remain dispersed in the aqueous medium.

    • Common Choices: Polysorbate 20 (Tween 20) and Polysorbate 80 (Tween 80) are common non-ionic surfactants used in biological and pharmaceutical applications.[5]

Decision-Making Flowchart:

Caption: Decision-making flowchart for selecting a secondary solubility enhancement strategy.

Experimental Protocol: Co-solvent Screening

  • Solvent Selection: Choose a panel of water-miscible organic solvents (e.g., ethanol, DMSO, PEG 400).

  • Stock Solution: Prepare a concentrated stock solution of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine in 100% of each selected co-solvent.

  • Titration: In separate vials, add your aqueous buffer.

  • Addition: Gradually add the co-solvent stock solution to the aqueous buffer while vortexing.

  • Observation: Note the maximum percentage of co-solvent that can be added before precipitation occurs at your target final concentration.

Co-solventTypical Starting Concentration (% v/v)Notes
Ethanol 1-10%Generally well-tolerated in many biological assays.
DMSO 0.1-5%A powerful solvent, but can have effects on cell-based assays.
PEG 400 5-20%A non-volatile and less toxic option.
Q3: I am working on a formulation for in vivo studies. Are there other advanced techniques to improve the aqueous solubility of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine?

A3: Advanced Formulation Strategies.

For more demanding applications like in vivo studies, more advanced techniques may be necessary.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming an inclusion complex with enhanced aqueous solubility.[11]

    • Mechanism: The non-polar phenyl and cyclobutyl groups of the pyrazole derivative can fit into the hydrophobic cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a solid state.[5][10]

    • Mechanism: The drug is molecularly dispersed in an amorphous form within a hydrophilic polymer matrix. This prevents the formation of a stable crystal lattice, which requires significant energy to break down during dissolution.[5] Common carriers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[5]

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range.

    • Mechanism: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles. By increasing the surface area through particle size reduction, the dissolution rate can be significantly enhanced.[5]

Workflow for Advanced Formulation Development:

Sources

Strategies for separating 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine from unreacted starting materials

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #CB-395 Topic: Separation of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine from Starting Materials Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Diagnostic

User,

You are dealing with the purification of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine (Target). Based on the standard Knoevenagel-cyclization synthesis route, your crude mixture likely contains three distinct classes of species with varying physicochemical properties.

The Contaminants:

  • Benzoylacetonitrile (SM1): The

    
    -ketonitrile source. It is weakly acidic  (active methylene pKa ~9-11) and highly lipophilic.
    
  • Cyclobutylhydrazine (SM2): The hydrazine source. It is basic and significantly more polar/water-soluble than the target.

  • Regioisomers: (Rare) 1-Cyclobutyl-5-phenyl-1H-pyrazol-3-amine. Steric bulk usually minimizes this, but it can be a trace impurity.

The strategies below prioritize chemical orthogonality —exploiting the drastic differences in pKa and lipophilicity between your target and the impurities—before resorting to chromatography.

Module 1: The "Chemical Sieve" (Acid-Base Extraction)

Applicability: Primary purification method. Removes >95% of starting materials.[1] Principle: The target is an amine (basic).[1] SM1 is neutral/acidic. SM2 is basic but highly water-soluble.

The Protocol

Step 1: Solubilization & Hydrazine Removal

  • Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) . Use approximately 10 mL per gram of crude.

  • Wash 1 (Neutral): Wash the organic phase 2x with Brine/Water (1:1) .

    • Why? Cyclobutylhydrazine (especially if protonated) is small and polar. It partitions into the aqueous phase.[2][3][4] The lipophilic target and benzoylacetonitrile remain in the organic phase.

Step 2: The Acid Cut (Removing Benzoylacetonitrile) 3. Extract the EtOAc layer 2x with 1.0 M HCl .

  • Mechanism:[5] The target amine protonates (
    
    
    ) and migrates to the aqueous layer.
  • Fate of Impurity: Benzoylacetonitrile remains neutral and stays in the EtOAc layer.
  • Separate Layers: Keep the Aqueous Acidic Layer . You may discard the organic layer (after verifying by TLC that it contains only SM1).

Step 3: Recovery 5. Cool the acidic aqueous layer to 0–5°C (ice bath). 6. Slowly basify with 4.0 M NaOH or Sat. NaHCO₃ until pH > 10.

  • Observation: The target should precipitate as a solid or oil out as the free base is regenerated.
  • Extract the cloudy aqueous mixture 3x with DCM (Dichloromethane) .
  • Dry combined DCM layers over
    
    
    , filter, and concentrate.
Visual Workflow (Logic Map)

ExtractionLogic Crude Crude Mixture (Target + Nitrile + Hydrazine) EtOAc Dissolve in EtOAc Wash w/ Brine Crude->EtOAc AqWaste1 Aqueous Waste (Contains Hydrazine) EtOAc->AqWaste1 Polar impurities partition OrgPhase1 Organic Phase (Target + Nitrile) EtOAc->OrgPhase1 Lipophilic species stay AcidExt Extract w/ 1M HCl OrgPhase1->AcidExt OrgWaste Organic Waste (Contains Nitrile) AcidExt->OrgWaste Neutral Nitrile stays AqAcid Aqueous Acid Layer (Protonated Target) AcidExt->AqAcid Target protonates Basify Basify (pH > 10) Extract w/ DCM AqAcid->Basify Final Pure Target (Free Base) Basify->Final

Caption: Flowchart demonstrating the orthogonal separation of basic, acidic, and neutral components.

Module 2: Chromatographic Resolution

Applicability: If the acid-base workup yields <98% purity or if "oiling out" prevents crystallization. Challenge: Aminopyrazoles are basic and capable of H-bonding, causing them to "streak" (tail) on standard silica gel, leading to poor separation.

Troubleshooting "Streaking" on Silica

The Fix: Amine-Modified Mobile Phase Standard silica is slightly acidic. The basic aminopyrazole interacts strongly with silanol groups. You must neutralize the silica.

  • Mobile Phase A: Dichloromethane (DCM)

  • Mobile Phase B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1%

    
     .
    

Recommended Gradient:

  • Start: 100% DCM.

  • Ramp: 0% to 5% MeOH (with modifier) over 10 CV (Column Volumes).

  • Note: The target usually elutes early (2-4% MeOH) due to the lipophilic phenyl/cyclobutyl groups. Unreacted hydrazine is very polar and will stick to the baseline.

Alternative: Reverse Phase (C18) If you have access to a Flash C18 system:

  • Solvents: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Benefit: Excellent removal of lipophilic contaminants (like benzoylacetonitrile dimers).

Module 3: Crystallization Strategies

Applicability: Final polishing to achieve >99% purity.

Common Issue: "Oiling Out" The cyclobutyl group adds significant lipophilicity and flexibility, which often lowers the melting point and makes the compound prone to forming oils rather than crystals.

Strategy: The "Cloud Point" Method

  • Dissolve the semi-pure oil in a minimum amount of warm Ethanol (EtOH) or Isopropanol (IPA) .

  • Add warm Water dropwise until a persistent turbidity (cloudiness) just appears.

  • Add a single drop of EtOH to clear the solution.

  • Allow to cool very slowly to room temperature, then to 4°C.

    • Critical: Rapid cooling promotes oiling.

  • Seed Crystals: If you have any solid material from a previous batch, add a speck here.

Alternative Solvent System:

  • Toluene/Heptane: Dissolve in minimum warm toluene; add heptane until cloudy. This is often superior for highly lipophilic pyrazoles.

Frequently Asked Questions (FAQs)

Q1: The nitrile starting material (benzoylacetonitrile) is co-eluting with my product on TLC. How do I visualize them?

  • Answer: Benzoylacetonitrile is UV active but does not stain well with basic stains. The aminopyrazole target will stain distinctively.

    • Ninhydrin: Will likely turn the amine spot red/orange (though exocyclic aromatic amines can be faint).

    • Permanganate (KMnO4): Will stain the hydrazine and the pyrazole.

    • Differentiation: Run the TLC in DCM:MeOH (95:5) . The nitrile runs near the solvent front; the amine runs lower (

      
       ~0.3-0.4).
      

Q2: My product is stuck in the aqueous layer after the acid wash. It won't extract back into DCM.

  • Answer: The pH is likely not high enough. Pyrazole nitrogens can buffer the solution. Ensure the pH is >10 (check with pH paper, not just by calculation). Also, saturate the aqueous layer with NaCl (salting out) to force the organic amine out of the water phase.

Q3: Is the Cyclobutyl group acid-sensitive?

  • Answer: Generally, cyclobutyl rings are stable to dilute HCl washes (1M) at room temperature. They are not as strained as cyclopropanes. Avoid boiling in concentrated strong acids, but standard workups are safe.

References

  • Synthesis of 5-aminopyrazoles (General Review)

    • Source: Beilstein Journal of Organic Chemistry. "Approaches towards the synthesis of 5-aminopyrazoles."
    • URL:[Link]

  • Purification of Pyrazoles (Physicochemical Properties)

    • Source: National Institute of Standards and Technology (NIST) WebBook.
    • URL:[Link]

  • Removal of Hydrazine Impurities

    • Source: University of Rochester, Not Voodoo X. "Reaction Workup: Removing Sticky Reagents."
    • URL:[Link]

  • pKa Considerations for Aminopyrazoles

    • Source: Journal of King Saud University - Science. "Probing the solvent effects and protonation sites of 1-phenyl-1H-pyrazol-5-amine.
    • URL:[Link]

Sources

Validation & Comparative

1H NMR spectral analysis and peak assignment for 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Focus: Structural Validation, Regioisomer Differentiation, and Solvent Selection

Executive Summary & Technical Context[1][2][3][4][5]

In the development of kinase inhibitors and pharmaceutical intermediates, 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine represents a privileged scaffold. However, the synthesis of N-substituted aminopyrazoles via the condensation of


-ketonitriles with hydrazines (e.g., cyclobutylhydrazine) suffers from a critical regioselectivity challenge.

Two isomers are kinetically and thermodynamically possible:

  • The Target (5-amine): 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine.[1]

  • The Alternative (Regioisomer/3-amine): 1-Cyclobutyl-5-phenyl-1H-pyrazol-3-amine.

Distinguishing these isomers solely by LC-MS is impossible (identical


). This guide provides a definitive 1H NMR analytical framework to validate the target structure, comparing its spectral performance against the regioisomeric alternative and evaluating solvent systems (DMSO-

vs. CDCl

) for optimal resolution.

Experimental Protocol: Self-Validating Acquisition

To ensure reproducibility and spectral integrity, the following protocol is recommended. This workflow minimizes exchange broadening of the exocyclic amine protons, which are critical for assignment.

Sample Preparation
  • Solvent Selection: DMSO-

    
      (99.9% D) is the primary recommendation .
    
    • Reasoning: CDCl

      
       often leads to broad, invisible amine (-NH
      
      
      
      ) signals due to rapid proton exchange and quadrupole relaxation from the
      
      
      N nucleus. DMSO-
      
      
      stabilizes the amine protons via hydrogen bonding, resulting in sharp, integrable doublets/singlets.
  • Concentration: 10–15 mg in 0.6 mL solvent. (Higher concentrations facilitate 2D NMR acquisition).

  • Tube Quality: 5mm precision NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard zg30 (30° pulse angle) to allow faster relaxation.

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Causality: The quaternary carbons and solvent-exchangeable protons require longer relaxation times for accurate integration.

  • Temperature: 298 K (25°C). Note: If NH

    
     broadening persists, lower temperature to 280 K.
    

Comparative Spectral Analysis

A. Solvent Performance: DMSO- vs. CDCl

The choice of solvent drastically alters the "visibility" of the diagnostic -NH


 group.
FeatureDMSO-

(Recommended)
Alternative: CDCl

-NH

Signal
Sharp Singlet (

5.0–5.5 ppm)
Broad hump or Invisible (

3.5–4.5 ppm)
Mechanism Strong H-bond acceptor; slows exchange rate.Weak interaction; rapid H-exchange with trace H

O.
Resolution High; distinct from H4 pyrazole proton.Low; often overlaps with solvent impurities or H4.
Validation Integral = 2.0H (Quantitative).Integral < 2.0H (Unreliable).
B. Structural Assignment: Target vs. Regioisomer

The core analytical challenge is distinguishing the 1,3-subsituted (Target) from the 1,5-substituted (Alternative) isomer. The chemical environment of the H4 proton and the Cyclobutyl Methine provides the initial clues, but 2D NMR (Section 4) is definitive.

Table 1: Comparative Chemical Shift Assignments (

, ppm in DMSO-

)
PositionProton TypeTarget: 5-Amine (1-Cyclobutyl-3-phenyl...)[1]Alternative: 3-Amine (1-Cyclobutyl-5-phenyl...)
N1-CH Cyclobutyl Methine

4.60 – 4.80 (m)

4.30 – 4.50 (m)
C5/C3-NH

Exocyclic Amine

5.10 – 5.40 (s, 2H)

4.80 – 5.00 (s, 2H)
C4-H Pyrazole Ring H

5.80 – 5.95 (s, 1H)

5.60 – 5.75 (s, 1H)
Phenyl Ortho-Protons

7.60 – 7.80 (d)

7.30 – 7.50 (m)*
Phenyl Meta/Para-Protons

7.30 – 7.45 (m)

7.30 – 7.50 (m)
Cyclobutyl Methylenes (CH

)

1.70 – 2.50 (m, 6H)

1.70 – 2.50 (m, 6H)

*Note: In the Alternative isomer (1,5-substituted), the phenyl ring is twisted out of coplanarity due to steric clash with the N1-cyclobutyl group, often causing an upfield shift and broadening of the ortho-protons compared to the planar Target isomer.

Advanced Verification: The "Killer" Experiment (NOESY)

Standard 1H NMR allows for presumptive assignment. However, NOESY (Nuclear Overhauser Effect Spectroscopy) provides the spatial proof required for publication-quality assignment.

The Logic of Spatial Proximity
  • Target (5-amine): The N1-Cyclobutyl group is spatially adjacent to the C5-Amine (-NH

    
    ) . It is distant from the Phenyl ring.
    
  • Alternative (3-amine): The N1-Cyclobutyl group is spatially adjacent to the C5-Phenyl ring.

Diagram 1: NOE Correlation Map

This diagram illustrates the specific NOE signals that confirm the Target structure.

NOE_Analysis cluster_molecule Target: 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine N1 N1 (Pyrazole) Cyclobutyl Cyclobutyl Methine (δ 4.7 ppm) N1->Cyclobutyl C5 C5 Position N1->C5 Amine Amine (-NH2) (δ 5.2 ppm) Cyclobutyl->Amine STRONG NOE (Definitive Proof) Phenyl Phenyl Ring (δ 7.7 ppm) Cyclobutyl->Phenyl NO NOE (Absence confirms Regio) C5->Amine C4-H C4-H C5->C4-H C3 C3 Position C3->Phenyl C4-H->C3

Caption: Definitive NOE correlations. A strong cross-peak between the Cyclobutyl methine and the Amine protons confirms the 5-amine (Target) structure. An interaction between Cyclobutyl and Phenyl would indicate the 3-amine (Alternative).

Synthesis & Isomer Formation Pathway

Understanding why the alternative exists is crucial for process control. The reaction of cyclobutylhydrazine with benzoylacetonitrile proceeds via two competing nucleophilic attacks.

Diagram 2: Competitive Reaction Pathway

Synthesis_Pathway cluster_outcomes Cyclization Outcomes Reagents Reagents: Benzoylacetonitrile + Cyclobutylhydrazine Intermediate Hydrazone Intermediate Reagents->Intermediate Condensation Target TARGET (Thermodynamic) 1-Cyclobutyl-3-phenyl-5-amine (Sterically favored) Intermediate->Target Attack on Nitrile (Major Path) Alternative ALTERNATIVE (Kinetic) 1-Cyclobutyl-5-phenyl-3-amine (Sterically crowded) Intermediate->Alternative Attack on Carbonyl (Minor Path)

Caption: The formation of the Target vs. Alternative isomer depends on which nitrogen of the hydrazine attacks the nitrile vs. the ketone. Steric bulk of the cyclobutyl group generally favors the 3-phenyl-5-amine (Target).

References

  • Elguero, J., et al. "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles." Tetrahedron, 2019. Link Context: Establishes general chemical shift trends for 3- vs 5-substituted pyrazoles.[2]

  • Limbach, H.H., et al. "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." Phys.[3] Chem. Chem. Phys., 2003. Link Context: Detailed analysis of solvent effects (DMSO vs CDCl3) on pyrazole NH signals.

  • Babu, R., et al. "Regioselective synthesis of 1-substituted-3-aryl-1H-pyrazol-5-amines." Beilstein Journal of Organic Chemistry, 2021. Link Context: Synthetic pathways and NMR characterization of analogous 3-phenyl-5-aminopyrazoles.

  • Babij, N.R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents."[4] Organic Process Research & Development, 2016. Link Context: Reference for solvent impurity peaks in DMSO-d6 and CDCl3.

Sources

C13 NMR chemical shifts of the cyclobutyl and pyrazole rings

Technical Guide: Comparative C NMR Analysis of Cyclobutyl and Pyrazole Scaffolds

Executive Summary

In modern drug discovery, the cyclobutyl and pyrazole rings represent two distinct classes of bioisosteres often utilized to modulate lipophilicity and metabolic stability. However, their characterization via

This guide provides a technical analysis of the

Part 1: The Cyclobutyl Ring (Saturated Carbocycle)

The cyclobutyl ring is a four-membered saturated cycle. Unlike the planar cyclopropane or the envelope-shaped cyclopentane, cyclobutane exists in a dynamic equilibrium between two puckered "butterfly" conformations.[1]

Base Chemical Shifts & Ring Strain Effects

The

22.4 ppm1

Table 1: Comparative


C Shifts of Cycloalkanes
Ring SizeCompound

(ppm, CDCl

)
Hybridization CharacterStructural Note
C3 Cyclopropane-2.8

(high

-character)
Significant shielding due to ring current/strain.
C4 Cyclobutane 22.4

(deviant)
Deshielded relative to C3; puckered conformation.
C5 Cyclopentane25.6

Envelope conformation; closer to acyclic alkanes.
C6 Cyclohexane27.0

Chair conformation; strain-free baseline.
Substituent Effects and Stereochemistry

Substituents on the cyclobutyl ring induce shifts that follow predictable trends, though less dramatic than in cyclopropane.

  • 
    -Effect:  Direct substitution deshields the 
    
    
    -carbon (e.g., Cyclobutanol
    
    
    -C
    
    
    69 ppm).
  • 
    -Effect:  The 
    
    
    -carbons (C2/C4) are typically deshielded by 6–10 ppm.
  • 
    -Effect (The Puckering Factor):  The C3 position is sensitive to stereochemistry. In 1,3-disubstituted systems, cis isomers often show upfield shifts at C3 relative to trans isomers due to the 
    
    
    -gauche effect, exacerbated by the ring's puckered geometry.

Part 2: The Pyrazole Ring (Aromatic Heterocycle)

Pyrazole (1,2-diazole) is a 5-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its NMR behavior is dominated by annular tautomerism in

regiochemical asymmetry

Tautomerism in -Unsubstituted Pyrazoles

In solution (e.g., DMSO-



  • Observation: This rapid exchange averages the signals of C3 and C5.

  • Result: You observe a single broad peak or a coalesced average signal around 134 ppm (for the parent pyrazole), rather than two distinct peaks. C4 remains distinct at ~105 ppm .

Regiochemistry in -Substituted Pyrazoles

Upon


Assignment Rule of Thumb (The Pyridine vs. Pyrrole Analogy):

  • N1 (Pyrrole-like): The nitrogen bearing the substituent (

    
    -like).
    
  • N2 (Pyridine-like): The nitrogen with the double bond (

    
    -like).
    
  • C3 (Adjacent to N2): Generally appears upfield (shielded) relative to C5 in many alkyl-pyrazoles, but this is substituent-dependent.

  • C5 (Adjacent to N1): Generally appears downfield (deshielded).

Note: This assignment is notoriously tricky and often reversed by electron-withdrawing groups. HMBC (Heteronuclear Multiple Bond Correlation) is required for definitive assignment.

Table 2: Typical


C Shifts for Pyrazole vs. Imidazole
PositionPyrazole (

-Me)

(ppm)
Imidazole (

-Me)

(ppm)
Mechanistic Difference
C3 (Pyraz) / C2 (Imid) 129.0 (C3)138.0 (C2)Imidazole C2 is flanked by two nitrogens, causing extreme deshielding.
C4 105.0 120.0 Pyrazole C4 is

to both nitrogens (electron-rich), leading to shielding.
C5 139.0 129.0 Pyrazole C5 is adjacent to the pyrrole-like N1.

Part 3: Visualization of Structural Dynamics

Pyrazole Regiochemistry Assignment Workflow

The following diagram outlines the logic flow for distinguishing N1 vs N2 substituted isomers using NMR data.

PyrazoleAssignmentStartStart: N-Substituted PyrazoleStep1Acquire 1H & 13C NMRStart->Step1Step2Identify C4 (Characteristic ~105 ppm)Step1->Step2Step3Run HMBC (Long Range)Step2->Step3DecisionCheck N-R Protons to Ring CarbonsStep3->DecisionResult1Correlation to C5 (High shift ~139)Decision->Result1Strong 3-bond couplingResult2Correlation to C3 (Lower shift ~129)Decision->Result2Weak/No coupling (4-bond)

Caption: Logic flow for assigning Pyrazole regiochemistry using HMBC correlations from the N-substituent protons.

Cyclobutane Conformational Dynamics

CyclobutanePuckerPlanarPlanar Transition State(High Torsional Strain)Pucker2Puckered Form B(Inverted)Planar->Pucker2Pucker1Puckered Form A(Butterfly)Pucker1->PlanarRing InversionObservedObserved NMR Spectrum(Time-Averaged)Pucker1->ObservedFast ExchangePucker2->ObservedFast Exchange

Caption: The dynamic equilibrium of cyclobutane puckering resulting in averaged NMR signals.

Part 4: Experimental Protocols

Protocol: Quantitative C NMR for Heterocycles

Quaternary carbons in pyrazoles (C3/C5) often suffer from long spin-lattice relaxation times (

Objective: Ensure visibility and integration accuracy of quaternary pyrazole carbons.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 20–50 mg of compound in 0.6 mL solvent (CDCl

      
       or DMSO-
      
      
      ).
    • Optional: Add 0.05 M Chromium(III) acetylacetonate [Cr(acac)

      
      ] as a relaxation agent if quantitative integration is critical.
      
  • Instrument Parameters:

    • Pulse Sequence: zgig (Inverse gated decoupling) to suppress NOE if integrating, or standard zgpg if only chemical shift is needed.

    • Relaxation Delay (

      
      ):  Set 
      
      
      seconds (Standard is often 1–2s). For quaternary carbons without Cr(acac)
      
      
      ,
      
      
      may need to be 10–20 seconds.[2]
    • Sweep Width: 240 ppm (to capture carbonyls or fluorinated carbons if present).

    • Scans (NS): Minimum 1024 scans due to lower sensitivity of quaternary carbons.

  • Processing:

    • Apply Exponential Multiplication (LB = 1.0 to 3.0 Hz) to improve Signal-to-Noise (S/N) for broad quaternary peaks.

Protocol: Resolving Pyrazole Tautomers

To observe distinct tautomers in

  • Solvent Choice: Use aprotic polar solvents (DMSO-

    
    , Acetone-
    
    
    ) which can form H-bonds with the NH, potentially slowing exchange compared to CDCl
    
    
    .
  • Variable Temperature (VT) NMR:

    • Cool the sample to -40°C to -60°C .

    • At the coalescence temperature (

      
      ), the broad C3/C5 peak will split into two distinct signals corresponding to the specific tautomer populations.
      

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes. Retrieved from

  • Claramunt, R. M., et al. (1993).[3] A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71, 678.[3] Retrieved from

  • Limbach, H. H., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry. Retrieved from [4]

  • Faure, R., et al. (1993). 13C NMR of pyrazoles. Magnetic Resonance in Chemistry. Retrieved from

  • University of Wisconsin. (2023). Hans Reich's Collection: NMR Data of Heterocycles. Retrieved from

A Technical Guide to the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, recognized for their vast pharmacological potential.[1][2] The compound 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine represents a scaffold with significant interest in drug development due to its structural motifs, which are common in bioactive molecules.[3][4] A critical component of the preclinical and clinical development pipeline is the structural elucidation of the parent compound and its metabolites, a task for which electrospray ionization tandem mass spectrometry (ESI-MS/MS) is an indispensable tool.[5][6] This guide provides an in-depth analysis of the predicted gas-phase fragmentation behavior of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine under collision-induced dissociation (CID) conditions. By leveraging established fragmentation principles of heterocyclic systems, this document serves as a predictive comparison guide for researchers, offering a logical framework for interpreting experimental data, identifying metabolites, and characterizing related structures.

Foundational Analysis: The Protonated Molecule

Under typical positive-mode ESI conditions, the target molecule is expected to be observed as a protonated species, [M+H]⁺. Soft ionization techniques like ESI impart low internal energy, generally preserving the parent molecule with minimal in-source fragmentation.[5]

  • Molecular Formula: C₁₃H₁₅N₃

  • Monoisotopic Mass (M): 213.1266 Da

  • Protonated Molecule [M+H]⁺: 214.1344 Da (C₁₃H₁₆N₃⁺)

The presence of an odd number of nitrogen atoms (three) is consistent with the odd nominal mass of the neutral molecule, adhering to the Nitrogen Rule. The protonated molecule will, therefore, have an even nominal mass of 214 Da.

Experimental Protocol: A Standardized Approach for ESI-MS/MS Analysis

To ensure reproducibility and generate high-quality, interpretable data, a standardized protocol is essential. The following methodology describes a typical workflow for analyzing the fragmentation of the title compound using a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine at 1 mg/mL in LC-MS grade methanol.

    • Create a working solution by diluting the stock solution to 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid serves to promote protonation, enhancing the [M+H]⁺ signal.

  • Instrumentation & Infusion:

    • Instrument: A high-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF, Thermo Scientific Q Exactive) equipped with an ESI source.

    • Infusion: Directly infuse the working solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump. Direct infusion is preferred for initial fragmentation studies as it provides a stable signal without chromatographic interference.

  • MS1 (Full Scan) Acquisition:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: +3.5 to +4.0 kV.

    • Gas Temperature: 300-325 °C.

    • Nebulizer Gas (N₂): 30-45 psi.

    • Mass Range: m/z 50-500.

    • Objective: Confirm the presence and isolation of the target precursor ion, [M+H]⁺, at m/z 214.1344.

  • MS2 (Tandem MS) Acquisition:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 214.13) in the quadrupole.

    • Collision Gas: High-purity argon or nitrogen.

    • Collision Energy (CE): Perform a stepped collision energy experiment (e.g., 10, 20, 40 eV). This allows for the observation of both low-energy (rearrangement-heavy) and high-energy (bond-cleavage-heavy) fragmentation pathways.

    • Acquisition: Acquire product ion spectra.

Predicted Fragmentation Pathway: A Mechanistic Evaluation

The fragmentation of the [M+H]⁺ ion of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine is predicted to be driven by the lability of the N-cyclobutyl bond and the inherent chemistry of the pyrazole core. The most energetically favorable cleavages typically involve the loss of stable, neutral molecules.

The proposed primary fragmentation pathway begins with the cleavage of the cyclobutyl group. The N1-C(cyclobutyl) bond is an aliphatic single bond and a prime candidate for homolytic or heterolytic cleavage upon collisional activation. The most probable initial fragmentation is the loss of neutral cyclobutene (C₄H₆) or ethene (C₂H₄), which are common neutral losses from saturated cyclic systems.[7][8] A charge-remote fragmentation mechanism can lead to the loss of the entire cyclobutyl moiety as neutral C₄H₈.

This initial loss results in a stable intermediate at m/z 158.08, corresponding to the protonated 3-phenyl-1H-pyrazol-5-amine core. Subsequent fragmentation events are predicted to originate from this core structure, involving either the phenyl substituent or the pyrazole ring itself. The pyrazole ring is known to fragment via the loss of nitrogen (N₂) or hydrogen cyanide (HCN).[9][10] The phenyl group can lead to the highly stable phenyl cation at m/z 77.

Visualization of the Fragmentation Cascade

The following diagram illustrates the most probable fragmentation cascade for the [M+H]⁺ ion of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine.

G M [M+H]⁺ 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine m/z 214.13 C₁₃H₁₆N₃⁺ F158 Fragment A 3-Phenyl-1H-pyrazol-5-amine Cation m/z 158.08 C₉H₁₀N₃⁺ M->F158 - C₄H₈ (56.06 Da) Loss of Cyclobutane F131 Fragment B Loss of HCN m/z 131.07 C₈H₉N₂⁺ F158->F131 - HCN (27.01 Da) Pyrazole Ring Cleavage F141 Fragment D Loss of NH₃ m/z 141.08 C₉H₉N₂⁺ F158->F141 - NH₃ (17.03 Da) Loss of Ammonia F77 Fragment C Phenyl Cation m/z 77.04 C₆H₅⁺ F131->F77 - C₂H₄N₂ (56.04 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺ of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine.

Summary of Predicted Product Ions

The following table provides a comprehensive summary of the key ions predicted to be observed in the tandem mass spectrum. This serves as a direct comparative tool for researchers analyzing experimental data.

m/z (Predicted)Proposed FormulaNeutral Loss (from Precursor)Description of Fragment Origin
214.13C₁₃H₁₆N₃⁺-Protonated Molecule (Precursor Ion)
158.08C₉H₁₀N₃⁺C₄H₈ (56.06 Da)Primary Fragmentation: Loss of the neutral cyclobutyl group as cyclobutane. This is the most anticipated initial fragmentation step.
141.08C₉H₉N₂⁺C₄H₈ + NH₃ (73.09 Da)Secondary Fragmentation: Loss of ammonia from the m/z 158 ion, originating from the 5-amine group.
131.07C₈H₉N₂⁺C₄H₈ + HCN (83.07 Da)Secondary Fragmentation: Cleavage of the pyrazole ring via loss of hydrogen cyanide from the m/z 158 ion, a characteristic fragmentation of N-heterocycles.[11]
77.04C₆H₅⁺C₇H₁₁N₃ (137.09 Da)Tertiary/Rearrangement Fragmentation: Formation of the highly stable phenyl cation, a common and diagnostic ion for phenyl-substituted compounds.

Comparative Insights and Field Application

The predicted fragmentation pattern provides several key points of comparison and practical utility for drug development professionals:

  • Comparison to N-Aryl Pyrazoles: Unlike N-phenyl pyrazoles where fragmentation can involve the N-aryl bond, the N-cyclobutyl bond is significantly more labile. Therefore, the loss of the C₄H₈ group (m/z 214 → 158) is expected to be the base peak in the MS/MS spectrum at moderate to high collision energies. This provides a stark contrast to molecules where pyrazole ring fragmentation might be the primary pathway.

  • Metabolite Identification: This fragmentation map is a powerful predictive tool. For instance:

    • Hydroxylation on the phenyl ring: The precursor would shift to m/z 230, the primary fragment would shift to m/z 174 (+16 Da), and the phenyl cation fragment would shift to m/z 93 (+16 Da).

    • Hydroxylation on the cyclobutyl ring: The precursor would shift to m/z 230, but the primary fragment at m/z 158 would remain unchanged, as the modification is lost with the neutral fragment. This differential fragmentation provides immediate positional information.

  • Impurity Profiling: Synthesis-related impurities, such as a de-cyclobutylated analogue, would be expected to show a molecular ion at m/z 158 and would lack the characteristic neutral loss of 56 Da, making it easily distinguishable.

By understanding this predictive fragmentation guide, researchers can accelerate the characterization of novel pyrazole-based compounds, confidently identify metabolites, and ensure the purity and integrity of their drug candidates.

References

  • ResearchGate. (n.d.). Fragmentations of pyrazole derivatives 9. Retrieved March 7, 2024, from [Link]

  • Asif, N., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. Retrieved March 7, 2024, from [Link]

  • Sharma, V. P. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 16(3-4), 1311-1316.
  • Saad, E. F., et al. (1998). Mass Spectrometric Study of Some Pyrazoline Derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
  • de Oliveira, R. B., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(22), 6742. [Link]

  • Talaviya, R., et al. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 268, 00010. [Link]

  • El-Sayed, M. A. A., et al. (2024). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 17(1), 105435.
  • Rauf, A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 3765. [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Bapat, R., et al. (2025). Isomer effects on neutral-loss dissociation channels of nitrogen-substituted PAH dications. The Journal of Chemical Physics, 163(22), 224305. [Link]

  • ResearchGate. (n.d.). Recent Advances in Bioactive Pyrazoles. Retrieved March 7, 2024, from [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved March 7, 2024, from [Link]

  • Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-(pyrimidinyl) Disulfides. Journal of Chemical and Pharmaceutical Research, 7(1), 536-544.
  • Ma, Y., et al. (2014). Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. Journal of The American Society for Mass Spectrometry, 25(3), 393-407. [Link]

  • Bapat, R., et al. (2025). Isomer effects on neutral-loss dissociation channels of nitrogen-substituted PAH dications. arXiv. [Link]

  • University of Bristol. (n.d.). Tables of Common Ions and Common Losses. Retrieved March 7, 2024, from [Link]

  • Parmar, V. S., et al. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Indian Journal of Chemistry - Section B, 39B(12), 915-920. [Link]

  • Kertesz, I., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685. [Link]

  • Zsoldos-Mady, V., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(7), 647-656. [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Retrieved March 7, 2024, from [Link]

  • Kamal, A., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 21(10), 2944-2948. [Link]

  • Borges, C. R., & Martins, C. H. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 32(1), 126-150. [Link]

  • PubChemLite. (n.d.). 1-cyclobutyl-1h-pyrazol-5-amine (C7H11N3). Retrieved March 7, 2024, from [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Retrieved March 7, 2024, from [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved March 7, 2024, from [Link]

Sources

Technical Guide: FTIR Spectroscopy Characterization of Aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines) and analgesic drugs. For the drug development professional, the primary analytical challenge lies not just in identification, but in distinguishing between regioisomers (3-amino vs. 5-amino derivatives) and monitoring tautomeric equilibrium .

This guide provides a comparative technical analysis of FTIR spectroscopy against alternative modalities, detailing characteristic vibrational bands and experimental protocols designed to minimize artifacts caused by hygroscopicity and hydrogen bonding.

Comparative Analysis: FTIR vs. Alternatives

In the context of aminopyrazole analysis, FTIR is the tool of choice for monitoring functional group transformations (e.g., reduction of nitropyrazoles to aminopyrazoles) and hydrogen-bonding networks.

Table 1: Strategic Comparison of Analytical Modalities

FeatureFTIR (Mid-IR) Raman Spectroscopy 1H NMR
Primary Detection Dipole moment changes (Polar bonds: N-H, C=N).Polarizability changes (Symmetric bonds: C=C, N-N).Proton magnetic environment.
Aminopyrazole Utility High: Distinctive

doublet and ring breathing modes.
Medium: Good for ring skeletal vibrations; less interference from water.High: Definitive structure, but timescale averages tautomers.
Tautomerism Snapshot: Can detect distinct tautomers if lifetimes are long enough or in solid state.Snapshot: Complementary to FTIR; distinct ring modes.Average: Often shows broad/averaged signals for exchangeable protons.
Sample Throughput High (ATR) to Medium (KBr).High (No prep).Low (Solvent dissolution required).
Cost/Complexity Low / Low.Medium / Medium.High / High.

Characteristic Vibrational Bands

The infrared spectrum of aminopyrazoles is dominated by the interplay between the exocyclic amine (


) and the endocyclic pyrazole ring nitrogens.
Band Assignment Table

The following assignments are derived from solid-state (KBr) and matrix isolation studies of 3(5)-aminopyrazoles.

Table 2: Key FTIR Bands for Aminopyrazoles

Functional GroupModeFrequency (

)
Description/Diagnostic Value
Primary Amine

3450 – 3380 Asymmetric stretch. Sharp doublet characteristic of primary amines.

3350 – 3280 Symmetric stretch. Lower frequency partner of the doublet.[1]

1650 – 1610 Scissoring vibration. Often overlaps with ring C=N stretches.
Pyrazole Ring

3200 – 2800 Broad, structured band due to strong intermolecular H-bonding (dimers/oligomers).

1590 – 1490 Mixed ring stretching modes. Position sensitive to substitution pattern.
Ring Breathing1050 – 950 Skeletal vibration. Diagnostic for the 5-membered ring integrity.
C-N Exocyclic

1300 – 1250 Stretch connecting the amino group to the pyrazole core.
Out-of-Plane

800 – 600 Bending modes useful for distinguishing substitution patterns (3- vs 4- vs 5-).
The Tautomerism Challenge (3-amino vs. 5-amino)

Aminopyrazoles exist in a tautomeric equilibrium that is solvent and phase-dependent. In the solid state, they often crystallize as hydrogen-bonded dimers.

  • 3-Aminopyrazole (3-AP): Generally the thermodynamically stable form.

  • 5-Aminopyrazole (5-AP): Often observed as a transient species or stabilized by specific substituents.

Differentiation Strategy:

  • 
     Shift:  The imine-like character in 5-AP derivatives often shifts the C=N stretch to slightly higher wavenumbers compared to 3-AP.
    
  • NH Profile: 5-AP forms often exhibit a sharper, less hydrogen-bonded NH stretch in dilute non-polar solution compared to the extensive H-bonding network of 3-AP.

Visualizing the Structural Dynamics

The following diagram illustrates the tautomeric relationship and the resulting spectroscopic workflow.

Aminopyrazole_Analysis cluster_tautomer Tautomeric Equilibrium cluster_workflow FTIR Analytical Workflow T1 3-Aminopyrazole Stable Form ν(NH) Broad T2 5-Aminopyrazole Less Stable Distinct Ring Modes T1->T2 H-Shift Result Band Assignment T1->Result Reference Sample Crude Product Prep Sample Prep (Dry KBr / ATR) Sample->Prep Acq Acquisition (4000-400 cm⁻¹) Prep->Acq Process Data Processing (Baseline/H₂O Subtraction) Acq->Process Process->Result

Figure 1: Tautomeric equilibrium between 3- and 5-aminopyrazoles and the standard FTIR analytical workflow. Note the bidirectional H-shift requiring careful spectral interpretation.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols address the specific challenges of aminopyrazoles (hygroscopicity and H-bonding).

Protocol A: High-Resolution Transmission (KBr Pellet)

Best for: Structural elucidation, library matching, and resolving fine splitting.

  • Pre-treatment: Dry analytical grade KBr powder at 110°C for >2 hours to eliminate background water bands (3400 cm⁻¹). Store in a desiccator.

  • Ratio: Mix 1-2 mg of aminopyrazole sample with ~200 mg of dried KBr (1% w/w).

  • Grinding: Grind in an agate mortar. Crucial: Do not over-grind to the point of absorbing atmospheric moisture, but ensure particle size is <2 µm to avoid Christiansen effect (scattering).[2]

  • Pressing: Apply 8-10 tons of pressure under vacuum for 2 minutes.

  • Validation Check: Run a "blank" KBr pellet first. If

    
     at 3400 cm⁻¹ > 5% transmittance loss, re-dry KBr.
    
Protocol B: Rapid Screening (ATR - Attenuated Total Reflectance)

Best for: In-process control, reaction monitoring, and aqueous pastes.

  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for hard crystalline powders.

  • Background: Collect background spectrum with the anvil raised (air).

  • Deposition: Place ~5-10 mg of sample to cover the crystal eye.

  • Contact: Apply high pressure using the slip-clutch anvil. Note: Aminopyrazoles can exhibit pressure-induced polymorphism; ensure consistent pressure across batches.

  • Acquisition: Scan 4000–600 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

References

  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Source: PMC / National Institutes of Health. URL:[Link]

  • Molecular structure and vibrational spectra of 3-amino-5-hydroxypyrazole by density functional method. Source: PubMed. URL:[Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Source: MDPI (Molecules). URL:[Link]

  • How to Interpret FTIR Results: A Beginner's Guide. Source: AZoOptics. URL:[Link]

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Source: Kintek Solution. URL:[Link]

Sources

Validating regioselectivity in the synthesis of N1-substituted aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Regioselectivity in the Synthesis of N1-Substituted Aminopyrazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the aminopyrazole scaffold is a privileged structure, serving as the core for numerous kinase inhibitors and GPCR ligands.[1] However, the synthesis of N1-substituted aminopyrazoles—typically via the condensation of monosubstituted hydrazines with


-ketonitriles—presents a notorious "regioisomer trap."

The reaction invariably competes between the formation of 5-amino-1-substituted pyrazoles (often kinetically favored) and 3-amino-1-substituted pyrazoles . Misidentification of these isomers leads to erroneous Structure-Activity Relationship (SAR) models and wasted resources. This guide objectively compares analytical methods for validating this regiochemistry, establishing a self-validating workflow that moves beyond ambiguous 1D NMR data.

Part 1: The Regioselectivity Challenge

The core challenge lies in the nucleophilic competition between the two nitrogen atoms of the hydrazine (


 vs. 

) and the electrophilic centers of the

-ketonitrile (ketone vs. nitrile).
Mechanism of Isomer Divergence

The following pathway illustrates how subtle electronic and steric factors dictate the formation of Isomer A (5-amino) versus Isomer B (3-amino).

Regioselectivity Reagents Hydrazine (R-NH-NH2) + Beta-Ketonitrile (R'-CO-CH2-CN) Attack_Ketone Path A: Substituted N Attack (Kinetic Control) Reagents->Attack_Ketone R-NH is more nucleophilic Attack_Nitrile Path B: Unsubstituted N Attack (Steric/Acid Control) Reagents->Attack_Nitrile R-NH is sterically hindered Intermediate_A Hydrazone Intermediate Attack_Ketone->Intermediate_A Isomer_5 5-Amino-1-R-3-R'-pyrazole (Common Major Product) Intermediate_A->Isomer_5 Intermediate_B Ene-hydrazine Intermediate Attack_Nitrile->Intermediate_B Isomer_3 3-Amino-1-R-5-R'-pyrazole (Minor/Specific Conditions) Intermediate_B->Isomer_3

Figure 1: Divergent mechanistic pathways in aminopyrazole synthesis. Path A typically dominates with alkyl hydrazines, yielding the 5-amino isomer.

Part 2: Comparative Analysis of Validation Methods

We evaluated four analytical techniques based on Definitiveness , Throughput , and Sample Requirement .

Method A: 1D

H /

C NMR (The Baseline)
  • Verdict: Insufficient as a standalone proof.

  • Analysis: While literature often cites specific chemical shifts (e.g., C5 is typically deshielded in 5-aminopyrazoles relative to C3 in 3-aminopyrazoles), these ranges overlap significantly depending on the substituents (

    
    ). Tautomeric exchange of the amino protons further broadens signals, obscuring scalar couplings.
    
  • Risk: Relying solely on 1D NMR results in a ~15-20% misassignment rate in complex analogues.

Method B: 2D NOESY / ROESY (The Workhorse)
  • Verdict: Highly Recommended for routine screening.

  • Mechanism: Detects through-space interactions (< 5 Å).

  • The Diagnostic Logic:

    • 5-Amino Isomer: The N1-substituent (

      
      ) is spatially proximal to the Amino group (
      
      
      
      )
      .
    • 3-Amino Isomer: The N1-substituent (

      
      ) is spatially proximal to the C5-substituent (
      
      
      
      )
      or H5 proton .
  • Limitation: If the amino protons are exchanging rapidly with solvent (e.g., in MeOD), the diagnostic NOE for the 5-amino isomer vanishes. Solution: Run spectra in DMSO-d6.

Method C:

HMBC (The Gold Standard)
  • Verdict: Definitive .

  • Mechanism: Nitrogen chemical shifts are highly sensitive to hybridization and substitution.

  • The Diagnostic Logic:

    • Pyrrole-like N (N1): Shielded (

      
       -150 to -220 ppm).
      
    • Pyridine-like N (N2): Deshielded (

      
       -60 to -120 ppm).
      
    • Differentiation: A long-range coupling (

      
      ) from the 
      
      
      
      group (on C3 or C5) to the ring nitrogens will reveal the connectivity.
    • Example: In 5-amino-1-methylpyrazole, the methyl protons correlate strongly to N1. N1 will not show a correlation to the

      
       group if 
      
      
      
      is at position 3 (too far, 4 bonds).
Method D: X-Ray Crystallography[2][3]
  • Verdict: Absolute , but low throughput.

  • Use Case: Only required for the first representative molecule of a new series to "calibrate" the NMR methods.

Part 3: Experimental Data & Decision Matrix

The following table summarizes the diagnostic signals used to distinguish the two isomers (assuming


 and 

).
Feature5-Amino-1-Methyl-3-Phenylpyrazole3-Amino-1-Methyl-5-Phenylpyrazole
N1-Me NOE Contact Strong NOE to

(broad)
Strong NOE to Phenyl (ortho-H)

Chemical Shift

5.0 - 5.5 ppm (DMSO)

4.5 - 5.0 ppm (DMSO)
C3 vs C5 Shift (

)
C3-Ph (

148 ppm) / C5-NH2 (

145 ppm)
C3-NH2 (

155 ppm) / C5-Ph (

142 ppm)
Key HMBC N-Me

C5 (

) & C3 (

, weak)
N-Me

C5 (

) & C3 (

, weak)

Note: Chemical shifts are approximate and solvent-dependent.

Part 4: Validated Analytical Workflow

Do not guess. Follow this self-validating protocol to ensure structural integrity.

Step 1: Sample Preparation
  • Dissolve ~5-10 mg of purified product in DMSO-d6 .

  • Why DMSO? It slows proton exchange, sharpening the amino (

    
    ) signal and enabling NOE observation.
    
Step 2: The "Cross-Peak" Hunt (NOESY)

Run a standard NOESY (mixing time 500ms).

  • Observation A: You see a cross-peak between the N1-substituent protons and the substituent at position 5 (or H5).

  • Observation B: You see a cross-peak between the N1-substituent and the broad singlet of the

    
    .
    
Step 3: The Nitrogen Check (

HMBC)

If NOESY is ambiguous (e.g., overlapping signals), run


 HMBC.
  • Locate the N1 signal (correlated to N-substituent).[6]

  • Check for correlations to the C-substituent protons.[5][7]

    • If N1 correlates to the protons of the

      
       group (via 3-bond coupling), the 
      
      
      
      group must be at C5 . -> 3-Amino Isomer .
    • If N1 shows no correlation to

      
       protons (distance > 3 bonds), 
      
      
      
      is likely at C3 . -> 5-Amino Isomer .
Workflow Diagram

ValidationWorkflow Start Purified Aminopyrazole (DMSO-d6) NOESY Run 2D NOESY Start->NOESY Check_NOE Check N1-R Interaction NOESY->Check_NOE Result_3 NOE: N1-R <-> C5-R' Confirmed: 3-Amino Isomer Check_NOE->Result_3 Strong R-R' Crosspeak Ambiguous Ambiguous / Overlap? Check_NOE->Ambiguous No clear Crosspeak Result_5 NOE: N1-R <-> NH2 Confirmed: 5-Amino Isomer Ambiguous->Result_5 No N15_HMBC Run 1H-15N HMBC Ambiguous->N15_HMBC Yes N15_HMBC->Result_3 N1 couples to R' N15_HMBC->Result_5 N1 does NOT couple to R'

Figure 2: Decision tree for structural validation of aminopyrazole regioisomers.

References
  • BenchChem. (2025).[8] A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles. Retrieved from

  • Fruchier, A., et al. (1982).[9] NMR studies in the heterocyclic series XXIV—1H, 13C and 15N study of 15N labelled indazoles. Chemistry. Retrieved from

  • Claramunt, R. M., et al. (2008).[10] 13C and 15N NMR chemical shifts of pyrazoles in the solid state and in solution. Magnetic Resonance in Chemistry. Retrieved from

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Retrieved from

  • Novikova, D. S., et al. (2020). Analysis of NOESY spectra to obtain accurate information on the structure of pyrazolo[1,5-a]pyrimidine derivatives. St. Petersburg State University.[11] Retrieved from

Sources

Elemental Analysis Standards & Purity Validation: 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of purity validation standards for 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine , a critical intermediate scaffold often implicated in the synthesis of protein kinase inhibitors (e.g., BTK or p38 MAPK pathways).[1][2]

Rather than a simple catalog of specifications, this document functions as a decision-making framework for researchers choosing between traditional Combustion Analysis (CHN) and modern Quantitative NMR (qNMR) to establish the "Gold Standard" for this specific chemical entity.

The Target Profile: Theoretical Standards

Before validating any experimental data, the theoretical baseline must be established. For 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine (Free Base), the acceptance criteria for publication-grade purity are derived from its molecular stoichiometry.[1][2]

Compound Identity:

  • IUPAC Name: 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 213.28 g/mol [1][2]

  • Physical State: Typically a crystalline solid (pale yellow to off-white).[1][2]

Table 1: Theoretical Elemental Composition Standards

Acceptance Range: ±0.40% absolute deviation (standard Journal of Organic Chemistry / J. Med. Chem. requirement).

ElementTheoretical Mass %Lower Limit (-0.4%)Upper Limit (+0.4%)
Carbon (C) 73.21% 72.81%73.61%
Hydrogen (H) 7.09% 6.69%7.49%
Nitrogen (N) 19.70% 19.30%20.10%

Comparative Analysis: Combustion (CHN) vs. qNMR

In the context of aminopyrazoles, establishing a purity standard is complicated by the molecule's basicity (N-H moieties) and potential for hydrogen bonding with solvents. Below is a direct comparison of the two primary methodologies used to validate this compound.

Method A: Automated Combustion Analysis (The Traditional Standard)

Principle: High-temperature combustion (900–1000°C) in an oxygen-rich environment, converting the sample to


, 

, and

/

.
  • Protocol for 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine:

    • Drying (Critical Step): Due to the amine group, this compound is hygroscopic. Samples must be dried under high vacuum (<1 mbar) at 40–50°C for 12 hours over

      
       to remove surface moisture.
      
    • Encapsulation: Weigh 1.5–2.5 mg into a tin capsule.

    • Oxidation: Flash combustion with

      
       catalyst to ensure complete oxidation of the pyrazole ring.
      
    • Detection: Thermal Conductivity Detection (TCD) after reduction of

      
       to 
      
      
      
      .
  • Performance Verdict:

    • Pros: Universally accepted by regulatory bodies; requires no reference standard for the analyte itself.

    • Cons: High Failure Rate. Aminopyrazoles often trap solvent (ethanol/ethyl acetate) in the crystal lattice. A 0.5% water impurity will skew the Carbon result significantly, causing a "Fail" (>0.4% deviation).

Method B: Quantitative NMR (qNMR) (The Modern Alternative)

Principle: The integration of proton signals is directly proportional to the molar concentration. By using an Internal Standard (IS) of certified purity, the absolute purity of the pyrazole can be calculated, accounting for solvates.

  • Protocol for 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine:

    • Internal Standard Selection: 1,3,5-Trimethoxybenzene or Maleic Acid (TraceCERT® grade).

      • Reasoning: The pyrazole aromatic protons (6.5–7.5 ppm) and cyclobutyl protons (1.8–2.5 ppm) must not overlap with the IS. Trimethoxybenzene provides a clean singlet at ~6.1 ppm or ~3.8 ppm.

    • Solvent: DMSO-

      
       (to ensure full solubility of the polar amine).
      
    • Acquisition:

      • Pulse angle: 90°[1][2]

      • Relaxation delay (

        
        ): ≥ 30 seconds (ensure 
        
        
        
        relaxation for full quantification).
      • Scans: 16–32.

  • Performance Verdict:

    • Pros: Distinguishes between "Chemical Impurity" and "Solvent Weight." If the compound is 98% pure but contains 2% water, qNMR will correctly identify the structure as pure, whereas EA would simply fail.

    • Cons: Requires precise weighing (metrological weighing) and expensive deuterated solvents.

Experimental Data Comparison (Case Study)

The following table illustrates a typical scenario encountered during the development of this intermediate.

Table 2: Comparative Validation Results

Scenario: A batch crystallized from Ethanol/Water.

ParameterMethod A: Combustion (CHN)Method B: qNMR (DMSO-

)
Result C: 71.50% (Theoretical: 73.21%)Purity: 99.1% (w/w)
Deviation -1.71% (FAIL) N/A
Diagnosis Indicates massive impurity, but non-specific.[1][2]Spectrum reveals 0.4 eq. of

and 0.1 eq. Ethanol.
Conclusion Sample rejected as "Impure".Sample accepted as Pure Solvate .

Scientific Insight: The "Failure" in EA is actually a failure of drying, not synthesis. The qNMR method validates the molecular integrity, proving the compound is suitable for the next step (where solvent might not matter), whereas EA falsely flags it as degraded.

Validation Workflow (Decision Matrix)

The following diagram outlines the logical flow for validating 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine, prioritizing sample conservation and data integrity.

PurityValidation Start Crude 1-Cyclobutyl-3-phenyl- 1H-pyrazol-5-amine HPLC HPLC-UV Analysis (Chromatographic Purity) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Recryst Recrystallize (EtOH/H2O) Decision1->Recryst No Dry Vacuum Dry (50°C, P2O5, 12h) Decision1->Dry Yes Recryst->HPLC EA Elemental Analysis (CHN) Dry->EA CheckEA Within ±0.4%? EA->CheckEA Pass PASS: Publication Ready (Gold Standard) CheckEA->Pass Yes qNMR Run qNMR (Internal Std: TMB) CheckEA->qNMR No AnalyzeNMR Identify Impurity Type qNMR->AnalyzeNMR CalcSolvate Calculate Solvate Corrected Theoreticals AnalyzeNMR->CalcSolvate Solvent/Water Detected Fail FAIL: Re-purify AnalyzeNMR->Fail Chemical Impurity ReRunEA Re-run EA with Corrected Values CalcSolvate->ReRunEA ReRunEA->Pass

Figure 1: Strategic workflow for validating aminopyrazole purity. Note the "loop-back" where qNMR is used to correct theoretical values for EA if solvates are detected.

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • NIST Chemistry WebBook. (2025). Standard Reference Data for Pyrazoles. National Institute of Standards and Technology. [Link]

Sources

Comparative study of steric effects in N1-cyclobutyl vs N1-phenyl pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Steric Effects in N1-Cyclobutyl vs. N1-Phenyl Pyrazoles: A Guide for Rational Drug Design

Introduction As a Senior Application Scientist navigating hit-to-lead optimization, I frequently encounter the "lipophilicity trap." Pyrazole scaffolds are ubiquitous in medicinal chemistry due to their robust target-binding properties and synthetic tractability 1. Historically, N1-phenyl substitution has been a go-to strategy to occupy deep hydrophobic pockets. However, the planar, highly lipophilic nature of the phenyl ring often leads to poor aqueous solubility, high microsomal clearance, and off-target liabilities (such as hERG inhibition).

Recent paradigm shifts emphasize the three-dimensionalization of flat aromatic systems using sp3-rich cycloalkanes 2. Replacing an N1-phenyl group with an N1-cyclobutyl moiety is a powerful scaffold morphing strategy. The cyclobutyl ring's unique "puckered" conformation provides a delicate balance between conformational rigidity and flexibility, allowing it to project into steric subpockets while significantly improving the compound's physicochemical profile 3.

Physicochemical & Steric Profiling

The fundamental differences between N1-phenyl and N1-cyclobutyl pyrazoles stem from their hybridization and 3D geometry. The cyclobutane ring adopts a folded structure with a dihedral angle of approximately 20°, relieving torsional strain while increasing angle strain. This puckered geometry alters the exit vectors of the pyrazole core compared to the planar sp2-hybridized phenyl ring.

Table 1: Comparative Physicochemical and Steric Properties

PropertyN1-Phenyl PyrazoleN1-Cyclobutyl PyrazoleCausality / Impact on Drug Design
Hybridization sp2 (Planar)sp3 (Puckered)sp3 character disrupts flat stacking, improving aqueous solvation.
Lipophilicity (LogD) HighModerate to LowCyclobutyl reduces LogD, mitigating non-specific binding and hERG toxicity 4.
Steric Bulk Broad, flat diskCompact, 3D volumePuckered shape accesses tight hydrophobic subpockets inaccessible to flat rings.
Metabolic Stability Prone to aromatic oxidationGenerally stableCyclobutyl rings resist oxidative metabolism better than electron-rich phenyls.
Conformational Flexibility Rigid vectorDynamic (puckering flip)Allows induced-fit binding in dynamic receptor pockets (e.g., JAK1, MmpL3).

Conformational Dynamics & Target Engagement

When designing inhibitors, the spatial projection of the N1-substituent dictates target selectivity. In dopamine D4 receptor antagonists, bulky N1-phenyl groups provide strong hydrophobic interactions but are limited by a strict steric window 1. Conversely, in the development of Mycobacterium tuberculosis MmpL3 inhibitors, replacing the N1-phenyl with an N1-cyclobutyl group maintained critical hydrophobic interactions while drastically improving aqueous solubility (from ~50 µM to >160 µM) and reducing LogD 4. The puckered cyclobutyl ring fits snugly into the central transport channel of MmpL3 without the entropic penalty associated with desolvating a large, flat aromatic surface.

G N1_Phenyl N1-Phenyl Pyrazole Prop_Phenyl Planar sp2 System High Lipophilicity N1_Phenyl->Prop_Phenyl N1_Cyclobutyl N1-Cyclobutyl Pyrazole Prop_Cyclobutyl Puckered sp3 System Lower LogD N1_Cyclobutyl->Prop_Cyclobutyl Bind_Phenyl Pi-Pi Stacking (Rigid Vector) Prop_Phenyl->Bind_Phenyl Bind_Cyclobutyl Deep Hydrophobic Fit (Flexible Vector) Prop_Cyclobutyl->Bind_Cyclobutyl Outcome_Phenyl Risk: Poor Solubility & hERG Toxicity Bind_Phenyl->Outcome_Phenyl Outcome_Cyclobutyl Benefit: Enhanced Drug-Likeness Bind_Cyclobutyl->Outcome_Cyclobutyl

Caption: Logical flow comparing properties and binding of N1-phenyl vs N1-cyclobutyl pyrazoles.

Experimental Workflows for Comparative Analysis

To objectively compare these scaffolds, a self-validating experimental workflow is required. The following protocols ensure that observed differences in biological activity are directly attributable to the steric and electronic effects of the N1-substituent rather than assay artifacts.

G Step1 Synthesis N-Alkylation / Coupling Step2 Physicochemical Profiling LogD & Solubility Step1->Step2 Step3 In Vitro Binding SPR / Radioligand Step2->Step3 Step4 ADME/Tox Microsomal Stability Step3->Step4

Caption: Step-by-step experimental workflow for evaluating pyrazole derivatives.

Protocol 1: Divergent Synthesis of N1-Substituted Pyrazoles

Rationale: To isolate the steric effect, synthesize a matched molecular pair differing only at the N1 position.

  • Preparation of Core: Start with a common 3,5-disubstituted-1H-pyrazole core.

  • N1-Phenyl Synthesis (Chan-Lam Coupling): React the pyrazole core with phenylboronic acid (1.5 eq), Cu(OAc)₂ (0.1 eq), and pyridine (2.0 eq) in DCM at room temperature for 16 hours. Self-validation: Use LC-MS to confirm the absence of N2-regioisomers.

  • N1-Cyclobutyl Synthesis (Alkylation): React the pyrazole core with bromocyclobutane (1.2 eq) and Cs₂CO₃ (2.0 eq) in DMF at 80°C for 12 hours.

  • Purification: Purify both compounds via reverse-phase HPLC to >95% purity to ensure trace transition metals do not interfere with downstream assays.

Protocol 2: Thermodynamic Solubility and LogD7.4 Determination

Rationale: Quantify the physicochemical benefits of the sp3-rich cyclobutyl ring.

  • Solubility: Incubate 1 mg of solid compound in 1 mL of pH 7.4 phosphate buffer for 24 hours at 37°C with orbital shaking.

  • Filtration: Filter through a 0.22 µm PTFE membrane to remove undissolved particulates.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve. Expected Result: The cyclobutyl analog typically exhibits a 2- to 3-fold increase in thermodynamic solubility.

  • LogD7.4: Perform a shake-flask assay using equal volumes of 1-octanol and pH 7.4 buffer. Quantify the concentration in both phases via LC-MS/MS.

Protocol 3: Target Engagement via Surface Plasmon Resonance (SPR)

Rationale: Measure real-time binding kinetics (


, 

) to determine how the puckered conformation affects residence time.
  • Immobilization: Immobilize the target protein (e.g., MmpL3 or JAK1) onto a CM5 sensor chip via standard amine coupling.

  • Analyte Injection: Inject the N1-phenyl and N1-cyclobutyl pyrazoles at varying concentrations (e.g., 3.125 nM to 100 nM) at a flow rate of 30 µL/min.

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model. Insight: While the N1-phenyl may show a faster

    
     due to hydrophobic collapse, the N1-cyclobutyl often exhibits a slower 
    
    
    
    because its puckered geometry forms highly specific van der Waals contacts within the binding pocket 3.

Conclusion

The strategic replacement of an N1-phenyl ring with an N1-cyclobutyl group on a pyrazole scaffold is a masterclass in rational drug design. By leveraging the puckered conformation of the cyclobutane ring, medicinal chemists can escape the lipophilicity trap, simultaneously improving aqueous solubility, reducing off-target toxicity, and maintaining or enhancing target affinity through precise steric complementarity.

References

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI.1

  • Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Inhibitors. VeriXiv. 4

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC. 3

  • Stereoselective polar radical crossover for the functionalization of strained-ring systems. PMC. 2

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the proper disposal of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine (CAS No. 187795-44-4), a compound utilized in research and development settings. As direct safety and disposal data for this specific molecule are not extensively published, this guide synthesizes best practices derived from the chemical properties of analogous pyrazole-amine structures and established federal and institutional regulations. The core principle of this guide is to treat the compound as hazardous waste, ensuring the safety of laboratory personnel and environmental protection.

Hazard Assessment: A Precautionary Approach

Many related pyrazole derivatives are classified with the following hazards:

  • Skin Irritation [2][3][4][5]

  • Serious Eye Irritation [2][3][5][6][7]

  • May Cause Respiratory Irritation [1][2][3][4][7]

  • Harmful if Swallowed [4][6][8]

The amine functional group also classifies the molecule as a chemical base, which can react with acids, sometimes exothermically[9]. Therefore, improper segregation from other waste streams could pose a significant risk[9][10]. Based on this evidence, 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine must be handled and disposed of as regulated hazardous waste in compliance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[11].

Table 1: Hazard Profile of Structurally Analogous Compounds
Compound NameCAS NumberKey Hazard Classifications
1-Methyl-3-phenyl-1H-pyrazol-5-amine10199-50-5Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3)[2][5]
3-Methyl-1-phenyl-1H-pyrazol-5-amine1131-18-6Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[8]
1H-Pyrazole-5-amine916420-28-5Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[4]
4-Amino-1H-pyrazole28466-26-4Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[7]

Disposal Workflow: A Visual Guide

The following diagram outlines the essential decision-making and operational workflow for the disposal of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine. Adherence to this workflow ensures compliance and safety at every stage, from generation to final pickup.

DisposalWorkflow cluster_prep Preparation & Collection cluster_contain Containerization & Storage cluster_disposal Final Disposal A 1. Waste Generation (Solid Waste, Contaminated PPE, Solutions, Sharps) B 2. Classify as Hazardous Waste (Based on Analog Data) A->B First Step C 3. Segregate Waste (Keep separate from acids and other incompatibles) B->C D 4. Select Compatible Container (HDPE, Glass) Ensure it is clean and in good condition. C->D E 5. Attach EHS Hazardous Waste Label Fill out ALL fields completely and legibly. D->E F 6. Keep Container Closed (Except when adding waste) E->F G 7. Store in Satellite Accumulation Area (SAA) (At or near point of generation, under generator's control) F->G H 8. Container is Full (<=90%) or Waste Generation is Complete G->H Accumulation I 9. Schedule Waste Pickup (Contact institutional EHS office or licensed contractor) H->I J 10. Document Disposal (Maintain records as per RCRA and institutional policy) I->J

Caption: Decision workflow for the safe disposal of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine.

Detailed Step-by-Step Disposal Protocol

This protocol provides actionable steps for researchers. Following these procedures is mandatory for maintaining a safe laboratory environment and complying with OSHA and EPA regulations[10][12].

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form, including its waste, ensure appropriate PPE is worn. This is the first line of defense against the potential skin, eye, and respiratory irritation identified in the hazard assessment.

  • Standard PPE: Nitrile gloves, safety glasses with side shields or goggles, and a lab coat are mandatory[4][13].

  • For Solids/Dust: When handling the solid compound where dust may be generated, work within a certified chemical fume hood[14].

  • For Solutions: When working with solutions, ensure adequate ventilation.

Step 2: Waste Classification and Segregation

Proper classification and segregation prevent dangerous chemical reactions and ensure compliant disposal.

  • Classification: All waste containing 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine, including pure compound, solutions, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE, must be classified as Hazardous Chemical Waste [1][15].

  • Segregation:

    • Do NOT dispose of this chemical down the drain or in the regular trash[1][11].

    • Collect this waste in a dedicated container separate from other waste streams, especially acidic waste, to prevent potential reactive hazards[9][10][15].

Step 3: Containerization

The integrity of the waste container is critical to prevent leaks and exposure.

  • Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are generally suitable[11][13]. The container must have a secure, screw-top cap[10].

  • Condition: Ensure the container is in good condition, free from cracks or defects[15].

Step 4: Labeling

Accurate labeling is a strict regulatory requirement and is essential for safety.

  • Use an Official Tag: Obtain and affix an official "Hazardous Waste" tag from your institution's Environmental Health and Safety (EHS) office[11].

  • Complete All Information: Legibly fill out all fields on the tag[15]:

    • Write the words "Hazardous Waste" .

    • List the full chemical name : "1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine". Do not use abbreviations or chemical formulas[15].

    • For mixtures, list all constituents and their approximate percentages.

    • Indicate the date waste accumulation began.

    • Provide the Principal Investigator's name, lab location, and contact information[11].

Step 5: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation.

  • Location: The designated SAA must be under the control of the laboratory personnel generating the waste[15]. Placing the container in a secondary containment bin within a fume hood or a designated cabinet is a common best practice[16].

  • Container Status: The waste container must be kept tightly sealed at all times, except when you are actively adding waste[15]. Do not leave a funnel in the container opening[15].

  • Inspection: Regularly inspect the container and the SAA for any signs of leaks or degradation[10].

Step 6: Arranging for Final Disposal

The generator of the waste is responsible for its "cradle-to-grave" management[17].

  • Contact EHS: Once the container is nearly full (no more than 90%), or when the experiment generating the waste is complete, contact your institution's EHS office to schedule a waste pickup[11][15].

  • Do Not Exceed Limits: Be aware of your institution's and state's limits on the volume of waste and the length of time it can be stored in an SAA[16][18].

Emergency Procedures: Spill Management

In the event of a small spill, follow your laboratory's established spill response procedure.

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Prevent access to the spill area.

  • Protect Yourself: Wear appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain and Absorb: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill[19].

  • Collect Waste: Carefully scoop the absorbed material into a designated container for hazardous waste. Label it appropriately as spill debris containing 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine[1].

  • Decontaminate: Clean the spill area according to your lab's specific procedures.

  • For Large Spills: For any large or unmanageable spill, evacuate the area immediately and contact your institution's EHS or emergency response team.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe handling and compliant disposal of 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine, upholding their commitment to personal safety and environmental stewardship.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). University of Tennessee, Knoxville. Retrieved from [Link]

  • OSHA Compliance For Laboratories. (2014, June 13). US Bio-Clean. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). IDR Environmental Services. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

  • How To Safely Dispose of Chemicals in Your Lab. (2024, December 17). Solvent Waste Management. Retrieved from [Link]

  • Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. (n.d.). Labkem. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved from [Link]

  • OSHA FACTSHEET: LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State Colleges and Universities. Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • SAFETY DATA SHEET: 1-Methyl-3-phenyl-1H-pyrazol-5-amine. (2023, August 24). Fisher Scientific. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine

[1][2][3]

Executive Summary & Risk Context[2][3][4][5][6][7][8][9]

As researchers, we often treat catalog reagents as "standard chemicals" until a bioassay proves otherwise. This is a critical error when handling 1-Cyclobutyl-3-phenyl-1H-pyrazol-5-amine .

This compound is a functionalized aminopyrazole, a scaffold frequently utilized in the synthesis of kinase inhibitors (e.g., BTK or JAK inhibitors).[1] Because specific toxicological data for this exact CAS is often limited in public repositories, we must apply Structure-Activity Relationship (SAR) principles.[1] Aminopyrazoles are chemically reactive (nucleophilic) and biologically active.

The Safety Axiom: Until a specific OEL (Occupational Exposure Limit) is established, we treat this compound as a Potent Compound (OEB 3) .[1] This means we assume it has high pharmacological activity and potential for respiratory sensitization or specific organ toxicity.[1]

Hazard Identification (Inferred via SAR)
Hazard ClassGHS Classification (Projected)Operational Implication
Acute Toxicity Category 4 (Oral)Harmful if swallowed; strict hygiene required.[2][1][3]
Skin/Eye Irritation Category 2A / 2Basic amines can cause chemical burns or severe dermatitis.[1]
Sensitization STOT-SE 3 / Resp. Sens.High Risk: Inhalation of dust may trigger immune response.[1]
Reproductive Suspected (Repr.[1][3] 2)Many kinase inhibitor precursors carry teratogenic risks.[1]

PPE Selection Matrix: Control Banding Approach

We do not use a "one size fits all" approach.[1] PPE is determined by the energy of the task (potential for aerosolization) and the quantity handled.[1]

Table 1: PPE Requirements by Operational Scale[1][2]
FeatureTier 1: Analytical/Bench Scale (< 100 mg)Tier 2: Preparative/Scale-Up (> 100 mg - 10 g)
Primary Engineering Control Class II Biosafety Cabinet (BSC) or Chemical Fume Hood.[2][1]Powder Containment Hood or Isolator.[1]
Respiratory Protection N95 (if outside hood for transfer) or Standard Hood Sash operation.[1]PAPR (Powered Air Purifying Respirator) with HEPA filters if open handling is unavoidable.[1]
Hand Protection Double Nitrile Gloves (0.11 mm min).[1] Change outer pair every 30 mins.Double Nitrile (Inner) + Long-cuff Nitrile/Neoprene (Outer).[2][1] Tape outer cuffs.[1]
Body Protection Standard Cotton Lab Coat (Buttoned).[1]Tyvek® Lab Coat or Disposable Coverall (low-linting).[2][1]
Eye Protection Chemical Splash Goggles (Indirect Vent).[1]Face Shield + Goggles (if risk of powder blow-back exists).[1]
Footwear Closed-toe leather/synthetic shoes.[2][1]Shoe covers required in the containment zone.

Gowning & De-Gowning Workflow

The greatest risk of exposure occurs not during the experiment, but during doffing (removal) of contaminated PPE.[1] The following protocol ensures that potentially invisible amine dust on your outer gear does not migrate to your skin.

Protocol: The "Clean-to-Dirty-to-Clean" Loop[1][2]
  • Pre-Entry: Remove personal jewelry. Secure hair.[1][4]

  • Donning (Order is Critical):

    • Shoe Covers.[1]

    • Sanitize Hands.[1][5][6][7][8][4][9]

    • Inner Gloves (Nitrile, under cuff).

    • Lab Coat/Tyvek (Tape cuffs over inner gloves if handling >1g).[1]

    • Respirator (Fit check).[1][8]

    • Eye Protection.[1][10][5][6][7][8][3][9][11]

    • Outer Gloves (Nitrile, over cuff).

  • Doffing (The Danger Zone):

      • Principle:* Never touch skin with the outside of the PPE.[1][5][8]

    • Remove Outer Gloves (Peel from wrist, turn inside out).[1]

    • Remove Eye Protection (Handle by strap only).[1]

    • Remove Coat (Unbutton/unzip, peel back from shoulders, turn inside out).[1]

    • Remove Respirator (Lean forward, pull strap over head).

    • Remove Inner Gloves.[1][10][4]

    • IMMEDIATE WASH: Soap and water for 30 seconds.[1]

Visualization: Gowning Logic Flow

GowningProtocolStartSTART: EntryShoeCovers1. Shoe CoversStart->ShoeCoversInnerGloves2. Inner Gloves(Nitrile)ShoeCovers->InnerGlovesBodySuit3. Lab Coat/Tyvek(Tape Cuffs)InnerGloves->BodySuitRespirator4. Respirator/Mask(Fit Check)BodySuit->RespiratorOuterGloves5. Outer GlovesRespirator->OuterGlovesWorkEXECUTE WORK(In Fume Hood)OuterGloves->Work

Figure 1: Sequential Donning Protocol to maximize containment integrity.[2][1]

Operational Safety & Handling Specifics

A. Weighing and Transfer (Static Hazard)

Pyrazoles are often fluffy, electrostatic solids.

  • The Risk: Static charge can cause the powder to "jump" off the spatula, bypassing the sash and contaminating the user.[1]

  • The Fix: Use an antistatic gun or ionizer bar inside the balance enclosure before opening the vial.[1] Always weigh into a tared vessel with a lid (e.g., scintillation vial), never onto open weigh paper.

B. Solubilization
  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents are permeation enhancers .[1] If the solution touches your skin, the solvent will carry the aminopyrazole directly into your bloodstream.[1]

  • Protocol: If a spill of DMSO-solution occurs on gloves, change gloves immediately . Do not wait.

Disposal & Emergency Response

Waste Segregation[2]
  • Solid Waste: Double-bagged in yellow biohazard/chem-hazard bags. Label as "Toxic Solid - Pyrazole Derivative."[2][1]

  • Liquid Waste: Segregate into "Basic Organic Waste" (due to the amine).[1] Do not mix with strong acids (exothermic neutralization risk) or oxidizers.

Emergency Logic Tree

In the event of exposure, speed is the only metric that matters.[1]

EmergencyResponseIncidentEXPOSURE INCIDENTTypeIdentify Exposure TypeIncident->TypeSkinSkin/Eye ContactType->SkinInhaleInhalation (Dust)Type->InhaleActionSkin1. Remove PPE2. Flush 15 mins (Safety Shower)3. Do NOT use solventsSkin->ActionSkinActionInhale1. Move to Fresh Air2. Sit upright3. Oxygen if trainedInhale->ActionInhaleMedicalSEEK MEDICAL ATTENTION(Bring SDS/Structure)ActionSkin->MedicalActionInhale->Medical

Figure 2: Immediate response logic for exposure incidents.

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 3-Aminopyrazole derivatives.[2][1] Retrieved from [1]

  • National Institute for Occupational Safety and Health (NIOSH). (2019).[1] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. DHHS (NIOSH) Publication No. 2019-132.[1] Retrieved from [1]

  • European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (2006).[1] Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Technical Report No. 101.[1][12] Retrieved from [1][12]

  • Safe Work Australia. (2019).[1] Human Health Tier II Assessment: Azo Dyes and Aromatic Amines.[1] Retrieved from [1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.